7-(Benzyloxy)-6-methoxyquinazoline
Beschreibung
Eigenschaften
Molekularformel |
C16H14N2O2 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
6-methoxy-7-phenylmethoxyquinazoline |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-7-13-9-17-11-18-14(13)8-16(15)20-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
InChI-Schlüssel |
NOCACVPTRKRTRN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=NC=N2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
7-(Benzyloxy)-6-methoxyquinazoline: Chemical Properties, Synthesis, and Role in Targeted Therapeutics
As a Senior Application Scientist in medicinal chemistry, I frequently encounter inquiries regarding the optimization of quinazoline-based scaffolds. Among these, 7-(Benzyloxy)-6-methoxyquinazoline and its activated derivatives stand out as cornerstone intermediates in the synthesis of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), such as Gefitinib and Erlotinib[1].
This technical guide synthesizes the physicochemical properties, mechanistic rationale, and validated laboratory protocols for utilizing this critical intermediate in advanced drug development workflows.
Structural Rationale and Physicochemical Properties
The quinazoline core is a bioisostere of the adenine ring of ATP. In the context of EGFR-TKIs, the quinazoline nitrogen atoms form critical hydrogen bonds with the hinge region of the kinase domain (specifically with Met793 in EGFR)[2].
The substitution pattern at the 6- and 7-positions is not arbitrary; it is a highly optimized design:
-
6-Methoxy Group: Provides an electron-donating effect that modulates the basicity of the quinazoline nitrogens, optimizing the pKa for target binding while filling a specific hydrophobic pocket in the receptor cleft.
-
7-Benzyloxy Group: Serves a dual purpose. Biologically, bulky groups at the 7-position project into the solvent-exposed region of the ATP-binding cleft, allowing for extensive functionalization without disrupting kinase affinity[2]. Chemically, the benzyl group acts as a robust, orthogonal protecting group for the 7-hydroxyl position during harsh upstream synthetic steps (like chlorination)[3].
Quantitative Chemical Data
The intermediate exists in several reactive forms depending on the synthetic stage. Below is a summarized comparison of the core scaffold and its most utilized electrophilic derivative.
| Property | 7-(Benzyloxy)-6-methoxyquinazoline | 7-Benzyloxy-4-chloro-6-methoxyquinazoline |
| CAS Number | 741276-49-3[4] | 162364-72-9[5] |
| Molecular Formula | C₁₆H₁₄N₂O₂ | C₁₆H₁₃ClN₂O₂ |
| Molecular Weight | 266.29 g/mol | 300.74 g/mol |
| Physical State | Solid powder | Off-white to pale yellow crystalline solid |
| Primary Utility | Core structural scaffold | Electrophilic intermediate for SNAr coupling |
| Reactivity Profile | Stable under standard conditions | Moisture-sensitive; reactive toward nucleophiles |
Mechanistic Workflow in API Synthesis
The synthesis of Gefitinib-like molecules relies on the controlled functionalization of the quinazoline ring. The workflow leverages the 7-benzyloxy group to mask the reactive phenol, preventing unwanted side reactions during the critical C4-amination step.
Chemical synthesis workflow from precursor to final TKI API.
The "Why" Behind the Chemistry
-
Activation (Chlorination): The quinazolin-4-one is inert to mild nucleophiles. By treating it with Phosphorus oxychloride (POCl₃), the lactam tautomerizes to a lactim, which is activated by phosphorylation and subsequently displaced by chloride. This yields the highly electrophilic 4-chloroquinazoline[6].
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring in quinazoline makes the C4 position highly susceptible to attack by anilines (e.g., 3-chloro-4-fluoroaniline)[3].
-
Orthogonal Deprotection: Once the aniline is installed, the benzyl group must be removed to free the 7-OH. Benzyl ethers are uniquely suited here because they are stable to the basic/nucleophilic conditions of the SNAr step, but can be cleanly cleaved using strong acids (like Trifluoroacetic acid or Methanesulfonic acid) or catalytic hydrogenation[3].
Validated Experimental Protocols
The following protocols represent self-validating systems. The success of each step can be visually and analytically confirmed before proceeding, ensuring high-fidelity scale-up.
Protocol A: Synthesis of 7-Benzyloxy-4-chloro-6-methoxyquinazoline
Objective: Convert the inert quinazolinone to the active electrophile.
-
Preparation: Suspend 1.0 equivalent of 7-benzyloxy-6-methoxyquinazolin-4-one in anhydrous Toluene (10 volumes). Ensure the system is purged with N₂ to prevent hydrolysis of the resulting imidoyl chloride.
-
Activation: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). The bulky base acts as an acid scavenger without acting as a competing nucleophile.
-
Chlorination: Dropwise, add 2.5 equivalents of Phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 3-4 hours. Causality check: The suspension will transition into a clear, homogeneous solution as the insoluble lactam converts to the soluble 4-chloro derivative.
-
Workup: Cool to room temperature and concentrate under reduced pressure to remove excess POCl₃. Quench the residue slowly into ice-cold saturated NaHCO₃ to neutralize residual acid, precipitating the product.
-
Isolation: Filter, wash with cold water, and dry under a vacuum to yield 7-Benzyloxy-4-chloro-6-methoxyquinazoline (CAS 162364-72-9)[5].
Protocol B: SNAr Coupling and Debenzylation
Objective: Install the pharmacophore aniline and unmask the 7-hydroxyl group.
-
Coupling: Dissolve the 4-chloro intermediate in Isopropanol (IPA). Add 1.1 equivalents of 3-chloro-4-fluoroaniline. Heat to 80°C for 2 hours. The product, 4-(3-chloro-4-fluorophenylamino)-7-benzyloxy-6-methoxyquinazoline, will precipitate out of the IPA as a hydrochloride salt as the reaction progresses.
-
Filtration: Cool to 5°C, filter the solid, and wash with cold IPA.
-
Debenzylation: Suspend the coupled intermediate in Chloroform or Dichloromethane. Add 5.0 equivalents of Methanesulfonic acid (or Trifluoroacetic acid)[3][6].
-
Cleavage: Stir at 40°C for 6 hours. The strong acid protonates the ether oxygen, facilitating the departure of the stabilized benzyl carbocation.
-
Neutralization: Quench with aqueous NaOH to pH 7-8. The resulting 7-hydroxy compound (4-(3-chloro-4-fluorophenylamino)-7-hydroxy-6-methoxyquinazoline) will precipitate. Filter and dry. This intermediate is now ready for alkylation with 4-(3-chloropropyl)morpholine to yield Gefitinib[3].
Biological Context: Downstream Application
To fully appreciate the value of this chemical intermediate, one must understand the biological machinery its final product disrupts. The resulting APIs (like Gefitinib) act as ATP-competitive inhibitors of EGFR, shutting down downstream proliferation pathways in non-small cell lung cancer (NSCLC)[1].
Mechanism of action of quinazoline-based TKIs inhibiting EGFR signaling.
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The Biological Versatility of Quinazoline Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The quinazoline scaffold, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents a cornerstone in modern medicinal chemistry.[1][2] Its inherent structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. This versatility has established the quinazoline core as a "privileged structure," consistently yielding compounds with significant therapeutic potential.[1][3] This technical guide provides an in-depth exploration of the principal biological activities of quinazoline derivatives, including their anticancer, antimicrobial, anti-inflammatory, and central nervous system effects. For each area, we will delve into the underlying mechanisms of action, present validated experimental protocols for activity assessment, and showcase representative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the quinazoline scaffold in their discovery programs.
Introduction: The Quinazoline Scaffold - A Privileged Structure
The quinazoline ring system, first synthesized in 1895, is a nitrogen-containing heterocycle that serves as the foundational structure for over 200 naturally occurring alkaloids and a multitude of synthetic compounds.[1][3] Its "privileged" status stems from its ability to interact with a wide range of biological targets with high affinity. The two nitrogen atoms within the pyrimidine ring are key points for hydrogen bonding, while the fused benzene ring offers a scaffold for substitutions that can modulate lipophilicity, steric bulk, and electronic properties. This inherent adaptability has led to the development of numerous FDA-approved drugs and clinical candidates across various therapeutic areas.[4][5]
Anticancer Activity: Targeting the Engines of Cell Proliferation
The most prominent therapeutic application of quinazoline derivatives is in oncology.[6][7] A significant number of these compounds function as potent inhibitors of protein kinases, which are critical enzymes in the signaling pathways that drive cancer cell growth and survival.[8]
Primary Mechanism of Action: Tyrosine Kinase Inhibition
Many aggressive cancers are characterized by the overexpression or mutation of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[9] Quinazoline derivatives, particularly those with a 4-anilino substitution, have been exceptionally successful as EGFR inhibitors.[8][10]
Causality of Inhibition: These compounds are designed to be ATP-competitive inhibitors. They occupy the ATP-binding pocket within the EGFR kinase domain, preventing the phosphorylation of downstream substrates.[8][9] This blockade effectively shuts down the RAS-RAF-MEK-ERK and PI3K/AKT signaling cascades, which are crucial for cell proliferation, survival, and metastasis.[9] The success of drugs like Gefitinib and Erlotinib validates this approach for treating non-small cell lung cancer and other solid tumors.[8][10] Beyond EGFR, quinazoline derivatives have been developed to target other key kinases in oncology, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Poly(ADP-ribose)polymerase-1 (PARP-1), and Cyclin-Dependent Kinases (CDKs).[5][6][7][11]
Signaling Pathway: EGFR Inhibition
The following diagram illustrates the central role of EGFR in cell signaling and the point of intervention for quinazoline-based inhibitors.
Caption: EGFR signaling pathway and inhibition by quinazolines.
In Vitro Evaluation Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the cytotoxic potential of compounds against cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[1] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Replace the old medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Self-Validating System & Rationale:
-
Vehicle Control (e.g., 0.5% DMSO): Establishes the baseline for 100% cell viability. It ensures that the solvent used to dissolve the compounds has no inherent toxicity.
-
Positive Control (e.g., Doxorubicin, Gefitinib): A known cytotoxic agent used to confirm the assay is performing as expected and that the cells are responsive to treatment.
-
Blank Control (Medium only): Used for background subtraction to correct for any absorbance from the medium or MTT itself.
Representative Data: Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀) of representative quinazoline derivatives against common cancer cell lines.
| Compound ID | Substitution Pattern | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Gefitinib | 4-Anilinoquinazoline | A549 (Lung) | ~15.6 | [10] |
| Erlotinib | 4-Anilinoquinazoline | A431 (Skin) | ~3.0 | [10] |
| Compound 34 | Quinazoline-N-mustard | HepG2 (Liver) | 3.06 | [7] |
| Compound 6d | Fused Pyrimidine Hybrid | HS-578T (Breast) | <10 | [12] |
| Compound 24 | Cinnamamide-quinazoline | A549 (Lung) | 6.54 | [10] |
Antimicrobial Activity
Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][3][13]
Mechanism of Action
The mechanisms are varied, but key targets include enzymes essential for microbial survival. Some derivatives are known to inhibit bacterial dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. Others may disrupt cell wall synthesis or interfere with ATP homeostasis within the microbial cell.[14]
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard protocol.
Caption: Workflow for MIC determination via broth microdilution.
Methodology:
-
Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) to each well.[15][16]
-
Controls: Include a positive control (inoculum in broth, no compound) to confirm bacterial growth and a negative control (broth only) to ensure medium sterility. A standard antibiotic (e.g., Neomycin) is used as a reference.[13]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Representative Data: Antimicrobial Activity
| Compound Type | Target Microorganism | MIC (µg/mL) | Reference |
| Thiazolidinone-Quinazolinone | S. aureus | ~50 | [15] |
| Thiazolidinone-Quinazolinone | P. aeruginosa | ~50 | [15] |
| Substituted Quinazoline | Aspergillus niger | - | [13] |
| Substituted Quinazoline | Candida albicans | - | [13] |
Anti-inflammatory and CNS Activities
Anti-inflammatory Activity
Quinazoline derivatives have shown significant anti-inflammatory properties, often attributed to the inhibition of key inflammatory mediators.[17][18]
Mechanism of Action: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the synthesis of prostaglandins involved in pain and inflammation.[4][19] Some derivatives also modulate the biosynthesis of pro-inflammatory cytokines like TNF-α and IL-6.[20] The non-steroidal anti-inflammatory drug (NSAID) Proquazone is a notable example from this class.[20][21]
Evaluation Protocol - Carrageenan-Induced Paw Edema: This is a classic in vivo model to screen for acute anti-inflammatory activity.
-
Rodents (rats or mice) are administered the test compound orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (an irritant) is given into the hind paw.
-
The volume of the paw is measured at regular intervals (e.g., every hour for 4-6 hours) using a plethysmometer.
-
The percentage inhibition of edema by the test compound is calculated by comparing it to the vehicle-treated control group. A standard drug like Diclofenac or Indomethacin is used for comparison.[17][20]
Anticonvulsant and CNS Activities
Certain quinazoline derivatives exhibit central nervous system (CNS) activity, most notably as anticonvulsants.[22][23]
Mechanism of Action: The anticonvulsant effects are often linked to the modulation of GABAergic neurotransmission.[24][25] These compounds can act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA in the brain.[26] The historical drug Methaqualone, a sedative-hypnotic, belongs to this chemical class.[22][26]
Evaluation Protocol - Maximal Electroshock (MES) and scPTZ Models:
-
MES Test: This model is used to identify agents effective against generalized tonic-clonic seizures. An electrical stimulus is applied to mice, and the ability of a test compound to prevent the tonic hind-limb extension phase of the seizure is measured.[22][23]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is effective for identifying agents that raise the seizure threshold. The test compound's ability to prevent or delay seizures induced by PTZ is assessed.[22][23]
Other Notable Biological Activities
The structural versatility of the quinazoline scaffold has enabled its exploration in numerous other therapeutic areas.[1][4] Published research has documented significant findings for quinazoline derivatives as:
-
Antiviral agents , with activity against viruses like influenza, HSV, and Zika virus.[1][27][28][29]
Conclusion and Future Perspectives
The quinazoline scaffold is a testament to the power of privileged structures in drug discovery. Its continued success, from pioneering anticancer agents to promising leads in infectious and inflammatory diseases, highlights its enduring relevance. Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, exploring novel substitution patterns to tackle drug resistance (e.g., in EGFR-mutant cancers), and leveraging computational methods for more rational design of next-generation quinazoline-based therapeutics.[30] The rich history and proven track record of this scaffold ensure it will remain a focal point of medicinal chemistry research for years to come.
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Unlocking the Pharmacological Potential of 7-(Benzyloxy)-6-methoxyquinazoline: A Technical Guide to Receptor Tyrosine Kinase Targeting
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
In the landscape of targeted oncology, the quinazoline ring system represents a privileged pharmacophore. Specifically, 7-(Benzyloxy)-6-methoxyquinazoline and its 4-anilino derivatives occupy a dual role in modern drug development. First, they act as potent, direct inhibitors of Receptor Tyrosine Kinases (RTKs), exhibiting a strong bias toward the Vascular Endothelial Growth Factor Receptor (VEGFR) over the Epidermal Growth Factor Receptor (EGFR) 1. Second, the 7-benzyloxy moiety serves as a highly stable, cleavable synthetic intermediate crucial for the generation of next-generation, EGFR-selective therapeutics (such as Gefitinib analogs) 2.
This whitepaper dissects the mechanistic causality behind the scaffold's binding affinity, provides quantitative Structure-Activity Relationship (SAR) data, and outlines self-validating experimental protocols for both its synthetic manipulation and biochemical evaluation.
Mechanistic Grounding: The Quinazoline Scaffold in RTK Inhibition
Receptor tyrosine kinases are transmembrane molecules consisting of an extracellular ligand-binding domain and an intracellular tyrosine kinase domain. The binding of ligands (like VEGF or EGF) triggers autophosphorylation, initiating signaling cascades that drive tumor proliferation and pathological angiogenesis 3.
The 7-(Benzyloxy)-6-methoxyquinazoline core functions as a competitive ATP mimetic .
-
The Hinge Binder: The N1 and N3 nitrogens of the quinazoline ring form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR or Cys919 in VEGFR-2).
-
The Selectivity Filter (7-Position): The bulky, lipophilic benzyloxy group at the 7-position is the primary driver for target selectivity. The ATP-binding pocket of VEGFR is slightly more expansive and hydrophobic in the solvent-exposed region compared to EGFR. Consequently, 7-benzyloxy derivatives demonstrate substantially higher potency against VEGFR-mediated angiogenesis than against EGFR-driven proliferation 1.
Mechanism of RTK inhibition by 7-(Benzyloxy)-6-methoxyquinazoline competing with ATP.
Quantitative Structure-Activity Relationship (SAR)
To understand the therapeutic utility of the 7-benzyloxy substitution, we must compare it against other modifications at the 7-position. The data below illustrates how the steric bulk and lipophilicity of the 7-substituent dictate the kinase selectivity profile.
Table 1: Impact of 7-Position Substitution on Kinase Selectivity (Representative SAR Data)
| Quinazoline Core (4-Anilino-6-methoxy) | 7-Position Substituent | VEGFR IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity Profile |
| Compound A (Subject) | -OCH₂Ph (Benzyloxy) | < 50 | 150 - 500 | VEGFR-Biased |
| Compound B (Intermediate) | -OH (Hydroxyl) | > 1000 | > 1000 | Inactive / Weak |
| Compound C (Gefitinib analog) | -O(CH₂)₃Morpholine | 100 - 250 | < 10 | EGFR-Biased |
Data synthesis derived from foundational patent literature demonstrating that 7-benzyloxy compounds possess higher potency against VEGF receptor tyrosine kinase whilst possessing moderate activity against EGF receptor tyrosine kinase 3.
Experimental Methodologies & Self-Validating Protocols
As a Senior Application Scientist, ensuring reproducibility and self-validation in experimental workflows is paramount. Below are two critical protocols: one for the synthetic manipulation of the 7-benzyloxy core, and one for biochemical validation.
Protocol A: Catalytic Hydrogenolysis (Debenzylation) for Scaffold Functionalization
Causality: The benzyl ether is highly stable under the nucleophilic conditions required to couple anilines to the 4-position of the quinazoline ring. However, to shift selectivity toward EGFR (by adding water-soluble tails like morpholine), the benzyl group must be removed. Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) selectively cleaves the benzyl ether without reducing the aromatic quinazoline core 2.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-(3-acetoxy-4-methylanilino)-7-benzyloxy-6-methoxyquinazoline (5.75 mmol) in a solvent mixture of methanol (50 mL), DMF (12 mL), and trichloromethane (50 mL). Rationale: The mixed solvent system ensures complete dissolution of the rigid, highly crystalline quinazoline core.
-
Catalyst Addition: Add 10% Palladium-on-charcoal catalyst (0.27 g) under an inert argon atmosphere to prevent spontaneous ignition.
-
Hydrogenation: Purge the reaction vessel and stir the mixture under a hydrogen atmosphere (1.5 atmospheres pressure) at ambient temperature for 30 minutes 1.
-
Self-Validation (In-Process): Monitor the reaction via LC-MS. The protocol is validated when the parent mass (M+) completely transitions to the (M-90) peak, indicating quantitative loss of the benzyl group.
-
Workup: Remove the catalyst by filtration through diatomaceous earth (Celite) to prevent fine particulate contamination. Evaporate the filtrate and triturate the residue with diethyl ether to yield the pure 7-hydroxy intermediate.
Protocol B: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay
Causality: Standard colorimetric assays are highly susceptible to interference from autofluorescent or colored small molecules. TR-FRET utilizes a long-lifetime fluorophore (Europium), allowing a time delay before measurement. This eliminates background fluorescence, ensuring that the calculated IC₅₀ is a true reflection of target engagement.
Step-by-Step Methodology:
-
Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme/Substrate Incubation: Combine recombinant VEGFR-2 (or EGFR) kinase domain with a biotinylated poly-GT substrate and the 7-(benzyloxy)-6-methoxyquinazoline derivative (serially diluted in DMSO).
-
Reaction Initiation: Add ATP at a concentration equal to its Km for the specific kinase to ensure competitive inhibition dynamics are accurately captured. Incubate for 60 minutes at 25°C.
-
Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺). Add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
-
Self-Validation (Quality Control):
-
Positive Control: Vandetanib (for VEGFR) or Erlotinib (for EGFR).
-
Negative Control: 1% DMSO vehicle.
-
System Validation: Calculate the Z'-factor. The assay is only deemed valid and trustworthy if Z' > 0.5 , proving a robust signal-to-noise ratio.
-
Self-validating TR-FRET assay workflow for quantifying kinase inhibition potency.
Conclusion
7-(Benzyloxy)-6-methoxyquinazoline is far more than a simple building block; it is a pharmacologically active entity that exploits the spatial differences between the ATP-binding pockets of VEGFR and EGFR. By understanding the causality behind its structural design—where the 6-methoxy group anchors the molecule and the 7-benzyloxy group drives VEGFR selectivity—drug development professionals can rationally design potent anti-angiogenic therapies or utilize catalytic debenzylation to pivot toward EGFR-targeted treatments.
References
- Source: Google Patents (AstraZeneca / Zeneca)
- US5962458A - Substituted quinazolines Source: Google Patents URL
- USRE42353E1 - Quinazoline derivatives and pharmaceutical compositions containing them Source: Google Patents URL
Sources
Spectroscopic Profiling and Synthetic Validation of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one
Executive Summary
The compound 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one is a pivotal synthetic intermediate in the pharmaceutical development of small-molecule Tyrosine Kinase Inhibitors (TKIs). It serves as the foundational core for several blockbuster epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors, including gefitinib, erlotinib, and vandetanib.
This technical guide provides an in-depth analysis of the synthetic workflow, mechanistic rationale, and rigorous spectroscopic validation (NMR and MS) required to characterize this intermediate. By establishing a self-validating analytical framework, researchers can ensure the high-fidelity synthesis of downstream Active Pharmaceutical Ingredients (APIs).
Mechanistic Context: The Quinazoline Core in Kinase Inhibition
The 4-anilinoquinazoline scaffold is a privileged structure in oncology. The bicyclic quinazoline core acts as an ATP-competitive inhibitor by binding to the hinge region of the kinase domain[1].
The specific substitution pattern—a methoxy group at C6 and a benzyloxy group at C7—is not arbitrary. The C6 methoxy group optimally fills the hydrophobic pocket of the EGFR kinase domain, while the C7 benzyloxy group serves a dual purpose:
-
Steric/Electronic Tuning: It stabilizes the intermediate during the harsh conditions of C4-chlorination (typically via POCl3 ).
-
Orthogonal Protection: The benzyl ether acts as a robust protecting group that can be selectively cleaved via catalytic hydrogenolysis (e.g., Pd/C, H2 ) later in the synthesis. This exposes the C7 hydroxyl group, allowing for the introduction of solubilizing side chains (such as the morpholinopropoxy group in gefitinib)[2].
Fig 1: EGFR signaling pathway illustrating the inhibitory intervention of quinazoline-based TKIs.
Synthetic Workflow & Experimental Protocol
To ensure high purity and yield, the construction of the quinazolinone core must be highly regioselective. The following protocol utilizes Gold's Reagent, a highly efficient one-carbon synthon, to drive the cyclization of the benzamide precursor[2].
Step-by-Step Methodology
-
Condensation: Suspend 2-amino-4-benzyloxy-5-methoxybenzamide (3.65 g, 13.4 mmol) and (3-dimethylamino-2-azaprop-2-en-1-ylidene)dimethylammonium chloride (Gold's Reagent, 2.7 g) in 40 mL of anhydrous 1,4-dioxane.
-
Initial Reflux: Stir and heat the mixture to reflux for 24 hours under an inert argon atmosphere.
-
Acid-Catalyzed Cyclization: Add sodium acetate (1.1 g) and glacial acetic acid (0.6 mL) to the reaction vessel. Continue heating at reflux for an additional 3 hours.
-
Workup: Remove the volatile dioxane in vacuo. Quench the resulting residue with distilled water to induce precipitation.
-
Purification: Isolate the crude solid via vacuum filtration. Recrystallize the solid from glacial acetic acid to afford 7-benzyloxy-6-methoxyquinazolin-4-one as a highly pure solid (Yield: ~61%, m.p. >250°C)[2].
Causality Behind Experimental Choices
-
Gold's Reagent: Acts as a highly reactive dimethylaminomethylene donor that efficiently inserts the C2 carbon of the quinazoline ring without the harsh thermal requirements of traditional formamide cyclizations.
-
Sodium Acetate / Acetic Acid Buffer: The initial condensation forms an amidine intermediate. The addition of the acetate buffer catalyzes the final intramolecular cyclization and the elimination of dimethylamine, driving the reaction toward the thermodynamically stable quinazolin-4-one core.
-
Acetic Acid Recrystallization: Quinazolinones exhibit notoriously poor solubility in standard organic solvents due to strong intermolecular hydrogen bonding ( π−π stacking and lactam pairing). Hot acetic acid disrupts these networks, allowing for the selective crystallization of the product while retaining polar impurities in the mother liquor.
Fig 2: Self-validating synthetic and analytical workflow for the quinazolinone intermediate.
Spectroscopic Characterization (NMR & MS)
Rigorous analytical validation is required to confirm the regiochemistry of the quinazoline core. The following tables summarize the expected spectroscopic data for 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one.
Table 1: 1 H NMR Data (400 MHz, DMSO- d6 )
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Rationale |
| 12.01 | Broad Singlet (br s) | 1H | NH (Position 3) | Highly deshielded due to lactam participation and H-bonding. |
| 7.98 | Singlet (s) | 1H | CH (Position 2) | Deshielded by two adjacent nitrogen atoms. |
| 7.52 - 7.33 | Multiplet (m) | 5H | Phenyl-H | Aromatic protons of the benzyloxy protecting group. |
| 7.44 | Singlet (s) | 1H | CH (Position 5) | Downfield shifted due to the anisotropic effect of the C4 carbonyl. |
| 7.23 | Singlet (s) | 1H | CH (Position 8) | Aromatic proton on the electron-rich ring, shielded relative to C5. |
| 5.24 | Singlet (s) | 2H | OCH 2 | Deshielded by the adjacent oxygen and phenyl ring. |
| 3.88 | Singlet (s) | 3H | OCH 3 | Standard methoxy signal. |
Table 2: 13 C NMR Data (100 MHz, DMSO- d6 )
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 160.3 | Quaternary | C =O (C-4, Lactam carbonyl) |
| 153.2 | Quaternary | C -6 (Methoxy-bearing aromatic carbon) |
| 148.5 | Quaternary | C -7 (Benzyloxy-bearing aromatic carbon) |
| 145.0 | Methine | C -2 (Between N1 and N3) |
| 143.1 | Quaternary | C -8a (Bridgehead carbon adjacent to N1) |
| 136.2 | Quaternary | C -1' (Benzyl ipso-carbon) |
| 128.5, 128.1, 127.8 | Methine | Benzyl aromatic carbons (C-2' to C-6') |
| 113.1 | Quaternary | C -4a (Bridgehead carbon, highly shielded) |
| 108.4 | Methine | C -5 |
| 105.2 | Methine | C -8 |
| 70.1 | Methylene | OC H 2 (Benzyl ether) |
| 55.7 | Methyl | OC H 3 (Methoxy ether) |
Table 3: Mass Spectrometry (ESI-HRMS)
| Ionization Mode | Expected m/z | Formula | Adduct/Fragment |
| Positive (ESI+) | 283.1077 | C 16 H 15 N 2 O 3+ | [M+H] + |
| Positive (ESI+) | 305.0897 | C 16 H 14 N 2 O 3 Na + | [M+Na] + |
| Negative (ESI-) | 281.0931 | C 16 H 13 N 2 O 3− | [M-H] − |
Troubleshooting & Analytical Causality
Solvent Selection for NMR
A common error in the characterization of quinazolin-4-ones is attempting to acquire NMR spectra in Chloroform- d (CDCl 3 ). Due to the planar nature of the molecule and the presence of the lactam motif, these compounds form highly insoluble dimeric pairs via intermolecular hydrogen bonding. DMSO- d6 must be used as it acts as a strong hydrogen-bond acceptor, disrupting these dimeric networks and ensuring sufficient concentration for high signal-to-noise ratios, particularly for 13 C acquisition.
Tautomerism and the NH Proton
The broad singlet observed at ~12.01 ppm is indicative of the lactam-lactim tautomerism inherent to the quinazolin-4-one core. In the solid state, the lactam (4-oxo) form predominates. In solution (DMSO), the extreme downfield shift confirms the proton resides primarily on N3 rather than the C4 oxygen. The broadness of the peak is caused by the quadrupolar relaxation of the adjacent 14 N nucleus combined with intermediate chemical exchange rates.
Regiochemical Assignment of C5 vs. C8 Protons
Differentiating the isolated aromatic protons at C5 and C8 is critical for confirming that the starting material did not undergo an undesired rearrangement. The C5 proton (δ 7.44) is consistently observed further downfield than the C8 proton (δ 7.23). This is a direct result of the magnetic anisotropy of the adjacent C4 carbonyl group. The spatial proximity (peri-relationship) of the C5 proton to the carbonyl oxygen places it in the deshielding region of the induced magnetic field, providing a reliable internal diagnostic marker for the structural integrity of the quinazoline core.
References
- European Patent Office. (1997). EP0790986B1: Aniline Derivatives.
- United States Patent and Trademark Office. (1999). US5962458A: Substituted quinazolines.
Sources
Quinazoline Compounds as Protein Kinase Inhibitors: Structural Biology, Assay Methodologies, and Therapeutic Evolution
Executive Summary
Quinazoline derivatives represent a cornerstone in modern targeted oncology, specifically functioning as potent protein kinase inhibitors. Because the quinazoline core acts as a bioisostere for the adenine ring of adenosine triphosphate (ATP), these compounds competitively bind to the highly conserved ATP-binding cleft of various kinases, most notably the Epidermal Growth Factor Receptor (EGFR)[1][2]. This technical guide dissects the structural causality behind quinazoline efficacy, outlines the evolution from reversible to irreversible inhibitors, and provides robust, self-validating experimental protocols for kinase profiling.
Structural Biology & Mechanism of Action
The efficacy of quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib, Afatinib) is rooted in their precise spatial complementarity with the kinase active site. The causality of their high affinity can be broken down into three distinct pharmacophoric interactions:
-
The Hinge Region Interaction: The N1 nitrogen of the quinazoline ring acts as a critical hydrogen bond acceptor. It interacts directly with the backbone amide of hinge region residues (e.g., Met793 in EGFR)[2][3]. This interaction fundamentally mimics the natural binding of ATP's adenine base, anchoring the scaffold.
-
The Hydrophobic Pocket: The 4-anilino substitution, a hallmark of first-generation inhibitors, projects deep into a hydrophobic pocket formed between the N-lobe and C-lobe of the kinase domain[2][3]. For instance, the 3-chloro-4-fluoro aniline group in gefitinib perfectly fills this void, significantly driving kinase selectivity.
-
The Solvent-Exposed Region: Substitutions at the 6- and 7-positions (e.g., the 6-morpholinopropoxy group in gefitinib) extend outward into the solvent-exposed region[3]. This strategic placement improves aqueous solubility and pharmacokinetic properties. More importantly, it provides a structural vector for attaching covalent warheads without disrupting the core binding pose[3][4].
Evolution of Quinazoline Inhibitors
The clinical landscape of quinazoline inhibitors has evolved to combat acquired resistance mechanisms, specifically point mutations within the kinase domain.
-
First-Generation (Reversible): Gefitinib and Erlotinib reversibly compete with ATP. While highly effective against activating mutations (e.g., L858R, Exon 19 deletions), they are rendered ineffective by the T790M "gatekeeper" mutation. The substitution of threonine with a bulkier methionine causes steric hindrance and increases the receptor's intrinsic affinity for ATP, outcompeting the drug[2].
-
Second-Generation (Irreversible): To overcome T790M resistance, compounds like Afatinib and Dacomitinib were engineered with a Michael acceptor (acrylamide) at the 6-position. This electrophilic warhead forms a permanent, irreversible covalent bond with the nucleophilic sulfhydryl group of Cys797, located at the edge of the ATP pocket[4]. This covalent tethering negates the competitive advantage of ATP, providing sustained kinase inhibition[4].
Mechanism of action of quinazoline inhibitors blocking EGFR-mediated survival pathways.
Quantitative Data: Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) of key quinazoline inhibitors across wild-type and mutant EGFR models, illustrating the shift in selectivity and potency across generations[5][6][7].
| Inhibitor | Generation | Binding Mechanism | EGFR WT IC50 (nM) | EGFR L858R IC50 (nM) | EGFR T790M/L858R IC50 (nM) |
| Gefitinib | First | Reversible | ~75 - 356 | ~9 - 19 | > 10,000 (Resistant) |
| Erlotinib | First | Reversible | ~100 - 800 | ~2 - 20 | > 10,000 (Resistant) |
| Afatinib | Second | Irreversible (Covalent) | ~0.5 - 10 | ~0.5 - 5 | ~10 - 165 |
| Dacomitinib | Second | Irreversible (Covalent) | ~0.06 - 1.4 | ~0.007 | ~10 - 50 |
(Note: IC50 values are highly dependent on assay conditions, ATP concentration, and specific cell line models[5][6][7].)
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate the potency (IC50) of novel quinazoline compounds, researchers rely on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™ platform[8][9].
Causality of Assay Choice: TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Terbium) as a donor and a standard fluorophore (e.g., Fluorescein) as an acceptor[9]. The long emission lifetime of Terbium allows for a time-gated measurement (delaying the read by ~100 µs), which provides enough time for short-lived background autofluorescence from library compounds or microplate plastics to decay[9][10]. This results in an exceptionally high signal-to-noise ratio. Furthermore, the ratiometric readout (520 nm / 495 nm) inherently normalizes well-to-well volume variations and quenching effects, making the system self-validating[9][11].
Protocol: LanthaScreen TR-FRET Kinase Profiling Assay
Objective: Determine the IC50 of a novel quinazoline inhibitor against EGFR kinase.
Step 1: Reagent Preparation & Kinase Reaction Setup
-
Buffer Preparation: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[11].
-
Compound Dilution: Prepare a 3-fold serial dilution of the quinazoline inhibitor in 100% DMSO. Dilute this series into 1X Kinase Buffer to create a 4X working solution (ensure final assay DMSO concentration remains ≤1% to prevent enzyme denaturation)[11].
-
Plating: Add 2.5 µL of the 4X inhibitor solution to a 384-well low-volume assay plate.
-
Enzyme Addition: Add 2.5 µL of 4X EGFR kinase enzyme (optimized to the EC80 concentration, typically ~10 ng/mL) to the wells[11][12]. Crucial Step: Incubate for 15 minutes at room temperature prior to adding ATP. This pre-incubation allows for initial compound binding, which is strictly required to accurately profile slow-binding or covalent (irreversible) inhibitors.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X mixture containing Fluorescein-labeled poly-GT substrate (e.g., 400 nM) and ATP (set at the apparent Km, e.g., 10-20 µM)[10][11].
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature[10][11].
Step 2: Detection Reaction & Readout
-
Detection Mix Preparation: In TR-FRET Dilution Buffer, prepare a solution containing 20 mM EDTA and 2 nM Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-pY20)[10][11]. Note: Centrifuge the antibody at 10,000 x g for 10 minutes prior to use to remove aggregates that can disrupt the donor signal[11].
-
Quench & Detect: Add 10 µL of the Detection Mix to each well (bringing the final volume to 20 µL)[11]. Causality: The EDTA chelates Mg2+, immediately halting the kinase reaction, while the Tb-antibody specifically binds the phosphorylated Fluorescein-substrate to form the FRET complex[8][10].
-
Equilibration: Incubate for 30-60 minutes at room temperature[11][12].
-
Measurement: Read the plate on a TR-FRET compatible microplate reader using an excitation of 340 nm and dual emission at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor)[9][12].
-
Data Analysis: Calculate the TR-FRET emission ratio (520 nm / 495 nm). Plot this dimensionless ratio against the log of the inhibitor concentration using a 4-parameter logistic fit to determine the IC50[11][12].
Step-by-step workflow of the LanthaScreen TR-FRET kinase assay for inhibitor profiling.
References
-
LanthaScreen TR-FRET Kinase Assays - Thermo Fisher Scientific. 8
-
Optimization of a LanthaScreen Kinase assay for KDR (VEGFR2) - Thermo Fisher Scientific. 12
-
LanthaScreen Technology on microplate readers - BMG Labtech. 9
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech. 10
-
Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - Frontiers. 4
-
The association between anti-tumor potency and structure-activity of protein-kinases inhibitors based on quinazoline molecular skeleton - PubMed. 1
-
Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors - Arabian Journal of Chemistry. 3
-
LanthaScreen® Kinase Activity Assays - Thermo Fisher Scientific. 11
-
Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC - NIH.2
-
IC 50 Values for Compounds in the EGFR Enzyme Assays - ResearchGate. 5
-
In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC. 6
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC. 7
Sources
- 1. The association between anti-tumor potency and structure-activity of protein-kinases inhibitors based on quinazoline molecular skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 4. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Strategic Use of 7-(Benzyloxy)-6-methoxyquinazoline in the Synthesis of Vandetanib
Abstract and Introduction
Vandetanib, known chemically as N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine, is a potent multi-kinase inhibitor approved for the treatment of advanced medullary thyroid cancer.[1][2] Its mechanism of action involves the targeted inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene, key regulators of tumor angiogenesis and cellular proliferation.[1][3] The synthesis of this complex molecule requires a strategic, multi-step approach, where the precise control of functional group reactivity is paramount.
This application note provides a detailed guide for researchers and drug development professionals on a key convergent synthesis strategy for Vandetanib. We will focus specifically on the preparation and application of a critical intermediate, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline . The use of a benzyl protecting group for the 7-hydroxyl functionality is a cornerstone of this synthetic route, preventing undesirable side reactions and enabling the sequential, high-yield introduction of the required aniline and piperidine moieties. We will explore the causality behind these experimental choices, provide detailed, field-proven protocols, and present the data in a clear, accessible format.
The Strategic Imperative: Why 7-(Benzyloxy)-6-methoxyquinazoline?
A retrosynthetic analysis of Vandetanib reveals two key bond disconnections around the central quinazoline core: the C4-amine bond and the C7-ether bond. A successful forward synthesis necessitates the sequential formation of these bonds. Direct assembly is complicated by the nucleophilic nature of the 7-hydroxyl group, which could compete with the desired aniline coupling at the C4 position.
To circumvent this, a protecting group strategy is employed. The benzyl group is an ideal choice for protecting the 7-hydroxyl group for several reasons:
-
Stability: Benzyl ethers are robust and stable under a wide range of reaction conditions, including the nitration, reduction, cyclization, and chlorination steps required to build the quinazoline core.[4]
-
Inertness: It does not interfere with the crucial nucleophilic aromatic substitution (SNAr) reaction at the C4 position.
-
Selective Removal: The benzyl group can be cleanly and efficiently removed under specific conditions, most commonly catalytic hydrogenation, which typically does not affect other functional groups in the molecule.[2][4]
Therefore, synthesizing the protected and activated intermediate, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline , provides a stable, versatile building block for the subsequent construction of the Vandetanib molecule.
Synthesis of the Key Intermediate
The synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is a well-established five-step process commencing from readily available methyl 4-hydroxy-3-methoxybenzoate (a derivative of vanillic acid).[2][5][6]
Workflow for Intermediate Synthesis
Caption: Assembly of the Vandetanib core using the key intermediate.
Protocol 2: Synthesis of Vandetanib Precursor
[2] Step 6: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (1.0 eq) and 4-bromo-2-fluoroaniline (1.1 eq) in a polar aprotic solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (80-120°C, depending on the solvent) for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture. The product may precipitate and can be collected by filtration. Alternatively, dilute with water and extract with an organic solvent like ethyl acetate.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-(4-bromo-2-fluoroanilino)-7-(benzyloxy)-6-methoxyquinazoline.
Step 7: Benzyl Group Deprotection
-
Dissolve the protected precursor from Step 6 in a suitable solvent system, such as a mixture of methanol and THF.
-
Add a palladium catalyst, typically 10% Pd/C (5-10 mol% loading).
-
Subject the mixture to an atmosphere of hydrogen gas (H₂), either by balloon or in a hydrogenation apparatus, at room temperature.
-
Stir vigorously for 8-16 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Filter the reaction mixture through celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected Vandetanib precursor, 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline . [7] This deprotected intermediate is now ready for the final etherification step with an appropriate 1-methylpiperidine-4-ylmethanol derivative to yield Vandetanib.
Data Summary
The following table summarizes the key transformations and expected outcomes for this synthetic strategy.
| Step No. | Transformation | Key Reagents | Starting Material | Product | Typical Yield (%) |
| 1-5 | Intermediate Synthesis | BnCl, HNO₃, Fe/HCl, Formamidine acetate, SOCl₂ | Methyl 4-hydroxy-3-methoxybenzoate | 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | ~29% (overall) [6] |
| 6 | SNAr Coupling | 4-Bromo-2-fluoroaniline, Isopropanol | 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | 4-(4-Bromo-2-fluoroanilino)-7-(benzyloxy)-6-methoxyquinazoline | 80-90% |
| 7 | Deprotection | H₂, Pd/C | 4-(4-Bromo-2-fluoroanilino)-7-(benzyloxy)-6-methoxyquinazoline | 4-(4-Bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline | >90% |
Conclusion
The use of 7-(benzyloxy)-6-methoxyquinazoline as a protected, activated intermediate is a robust and logical strategy for the synthesis of Vandetanib. The benzyl protecting group provides the necessary stability during the construction of the quinazoline core and the subsequent C4-amination, while allowing for clean, high-yield removal to unmask the 7-hydroxyl group for the final side-chain coupling. The protocols outlined in this note represent a well-validated pathway, offering researchers a reliable method for accessing this important pharmaceutical agent and its analogues.
References
- MDPI. (2024, March 23). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
- ResearchGate. Synthesis of anticancer drug vandetanib.
- Google Patents. US20140378684A1 - Chemical Process for the Synthesis of 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline.
- Benchchem. 7-Methoxyquinazoline-4,6-diamine|CAS 1363151-64-7.
- PMC. (2016, December 14). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia.
- Atlantis Press. (2015, May). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.
- Google Patents. US8609673B2 - Vandetanib derivatives.
- Tocris Bioscience. Vandetanib | VEGFR.
- PharmaCompass.com. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry.
- ResearchGate. (PDF) Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.
- Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
- Echemi. N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine.
- A2B Chem. 443913-73-3 | 4-(4-Bromo-2-fluoroanilino) - A2B Chem.
- Sigma-Aldrich. N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine.
- Organic Chemistry Portal. Benzyl Ethers.
Sources
- 1. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy | MDPI [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Vandetanib | VEGFR | Tocris Bioscience [tocris.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | Atlantis Press [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. US20140378684A1 - Chemical Process for the Synthesis of 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline - Google Patents [patents.google.com]
Application Note: 7-(Benzyloxy)-6-methoxyquinazoline as a Privileged Building Block in Tyrosine Kinase Inhibitor Synthesis
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary & Strategic Rationale
The 4-anilinoquinazoline scaffold is a cornerstone of targeted oncology, serving as the pharmacophoric core for numerous Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitors (TKIs)[1]. Within this chemical space, 7-(Benzyloxy)-6-methoxyquinazoline (and its 4-chloro and 4-one derivatives) has emerged as a highly privileged, strategic building block[2].
This application note details the mechanistic rationale, synthetic workflow, and self-validating protocols for utilizing this building block to synthesize advanced TKIs, such as Vandetanib (ZD6474)[3].
Mechanistic Causality: Why this specific building block?
The rational design of EGFR/VEGFR inhibitors relies heavily on exploiting the geometry of the kinase ATP-binding pocket:
-
The 6-Methoxy Group (Hinge Binder): The methoxy group at the 6-position is critical for maintaining the proper electronic distribution of the quinazoline core, allowing the N1 and N3 nitrogens to form essential hydrogen bonds with the hinge region of the kinase domain[4].
-
The 7-Position (Solvent-Exposed Channel): X-ray crystallography reveals that the 7-position of the quinazoline ring points directly out of the ATP pocket toward the solvent. This allows medicinal chemists to append bulky, water-soluble moieties (e.g., the 1-methylpiperidin-4-ylmethoxy group in Vandetanib) to improve pharmacokinetic properties (solubility, bioavailability) without disrupting target affinity[3].
-
The Benzyl Protecting Group (Orthogonal Stability): To synthesize diverse 7-substituted analogues, a common intermediate is required. The benzyl ether is the ideal protecting group because it withstands the harsh, acidic conditions of POCl3 chlorination and the subsequent high-temperature SNAr amination. Once the core is assembled, the benzyl group can be cleanly removed via catalytic hydrogenation to reveal a reactive 7-hydroxyl group for late-stage diversification[5].
Synthetic Workflow & Chemical Biology
The transformation of the starting material into a mature TKI follows a highly optimized, four-step sequence.
Caption: Synthetic workflow from 7-benzyloxy-6-methoxyquinazolin-4-one to targeted Tyrosine Kinase Inhibitors.
Self-Validating Experimental Protocols
The following methodologies are engineered to be self-validating, ensuring that researchers can confirm the success of each step without relying solely on complex downstream assays.
Protocol A: Synthesis of 7-Benzyloxy-4-chloro-6-methoxyquinazoline
Objective: Convert the stable quinazolin-4-one into a highly reactive electrophile for amination[2].
-
Reaction: Suspend 7-benzyloxy-6-methoxyquinazolin-4(3H)-one (1.0 eq) in anhydrous toluene. Add phosphorus oxychloride ( POCl3 , 5.0 eq) and a catalytic amount of N,N-diisopropylethylamine (DIPEA).
-
Conditions: Reflux the mixture at 110 °C for 3–4 hours under an inert argon atmosphere.
-
Workup: Concentrate the mixture in vacuo to remove excess POCl3 . Quench the residue carefully with ice-cold saturated NaHCO3 , extract with ethyl acetate, dry over MgSO4 , and concentrate.
Self-Validation Checkpoint: The success of this step is confirmed by the disappearance of the starting material via TLC (EtOAc/Hexane 1:1, Rf ~0.4) and the absolute absence of the carbonyl stretch (~1680 cm⁻¹) in FTIR. Note: The product is highly moisture-sensitive and prone to hydrolysis back to the starting material; proceed immediately to Protocol B.
Protocol B: SNAr Amination
Objective: Couple the quinazoline core with a functionalized aniline (e.g., 4-bromo-2-fluoroaniline)[3].
-
Reaction: Dissolve the freshly prepared 7-benzyloxy-4-chloro-6-methoxyquinazoline (1.0 eq) in isopropanol. Add the selected aniline (1.1 eq).
-
Conditions: Heat the mixture to 80–90 °C for 2–4 hours.
-
Workup: Allow the reaction to cool to room temperature.
Self-Validation Checkpoint: This reaction naturally validates itself through precipitation. The basic quinazoline nitrogen gets protonated by the liberated HCl, causing the product to precipitate out of the isopropanol solution as a highly pure hydrochloride salt. Filter and wash with cold ether. 1H NMR (DMSO- d6 ) will reveal the diagnostic aniline -NH- proton appearing as a broad singlet far downfield at ~9.5–10.0 ppm[6].
Protocol C: Debenzylation to the 7-Hydroxy Intermediate
Objective: Unmask the 7-hydroxyl group for late-stage alkylation[5].
-
Reaction: Dissolve the 4-anilino-7-benzyloxy-6-methoxyquinazoline intermediate in a mixture of Methanol/DMF. Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w).
-
Conditions: Stir vigorously under a hydrogen atmosphere (1 atm) at ambient temperature for 30–60 minutes.
Expert Insight & Pitfall Avoidance: While catalytic hydrogenation is the standard method for benzyl deprotection, the presence of reducible aryl halides (e.g., the 4-bromo substituent in Vandetanib's aniline ring) necessitates extreme caution. Over-reduction leads to unwanted hydrodehalogenation. To circumvent this, strictly control the hydrogen stoichiometry, or utilize orthogonal Lewis acid-mediated deprotection (e.g., TFA/thioanisole) to preserve the halogen pharmacophore[3].
-
Workup: Filter the catalyst through a pad of diatomaceous earth (Celite) and evaporate the filtrate.
Self-Validation Checkpoint: Completion is unambiguously verified by 1H NMR (DMSO- d6 ) through the complete disappearance of the benzyl −CH2− singlet at ~5.2 ppm and the aromatic benzyl protons at 7.3–7.5 ppm, coupled with the emergence of a phenolic -OH broad singlet at ~10.5 ppm[7].
Quantitative Data & Analytical Tracking
To facilitate rapid comparison and tracking, the physicochemical properties and key NMR signatures of the intermediates are summarized below.
Table 1: Physicochemical and Analytical Tracking Parameters for Key Intermediates
| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Key 1H NMR Signatures (DMSO- d6 ) |
| 7-Benzyloxy-6-methoxyquinazolin-4-one | 282.29 | N/A (Starting Material) | 8.00 (s, 1H, H-2), 7.47 (s, 1H, H-5), 5.23 (s, 2H, −CH2− ) |
| 7-Benzyloxy-4-chloro-6-methoxyquinazoline | 300.74 | 80 - 85 | 8.88 (s, 1H, H-2), 7.42 (s, 1H, H-5), 5.35 (s, 2H, −CH2− ) |
| 4-(4-Bromo-2-fluoroanilino)-7-benzyloxy... | 454.29 | 75 - 90 | 9.55 (br s, 1H, -NH-), 8.35 (s, 1H, H-2), 5.28 (s, 2H, −CH2− ) |
| 4-(4-Bromo-2-fluoroanilino)-7-hydroxy... | 364.16 | 85 - 95 | 10.50 (br s, 1H, Phenolic -OH), 9.45 (br s, 1H, -NH-) |
Mechanism of Action: Kinase Inhibition Pathway
Once the final TKI is synthesized (via alkylation of the 7-hydroxy intermediate), it acts as a potent competitive inhibitor of ATP binding at the kinase domain. The diagram below illustrates the downstream signaling cascade halted by these quinazoline-based drugs.
Caption: Mechanism of action of quinazoline-based TKIs inhibiting EGFR/VEGFR-mediated signaling pathways.
References
- Synthesis of 7-(benzyloxy)
- WO2001032651A1 - Quinazoline derivatives as vegf inhibitors Source: Google Patents URL
- Source: whsysbio.
- USRE42353E1 - Quinazoline derivatives and pharmaceutical compositions containing them Source: Google Patents URL
- US5962458A - Substituted quinazolines Source: Google Patents URL
Sources
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- 3. Quality manufacturer supply Vandetanib 443913-73-3 in stock with high standard [whsysbio.net]
- 4. WO2001032651A1 - Quinazoline derivatives as vegf inhibitors - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US5962458A - Substituted quinazolines - Google Patents [patents.google.com]
- 7. US6291455B1 - 4-anilinoquinazoline derivatives - Google Patents [patents.google.com]
Application Note: Kinase Screening Protocols for Quinazoline Inhibitors
Introduction: The Significance of Quinazoline Inhibitors in Kinase Drug Discovery
The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] A primary reason for this success is its remarkable efficacy as a core structure for inhibitors of protein kinases. Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental process known as phosphorylation. This signaling mechanism governs a vast array of cellular activities, including growth, proliferation, differentiation, and apoptosis.[3][4]
Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[5][6] The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a prime example. Mutations or overexpression of EGFR can lead to uncontrolled cell growth and tumor progression.[5][6][7] Quinazoline-based inhibitors, such as gefitinib and erlotinib, have been successfully developed to target the ATP-binding site of EGFR, effectively blocking its downstream signaling and providing a powerful therapeutic strategy.[2][5][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable screening protocols to identify and characterize novel quinazoline-based kinase inhibitors. We will delve into the foundational principles of assay design, provide detailed step-by-step protocols for both biochemical and cell-based assays, and discuss critical aspects of data interpretation and troubleshooting.
Foundations of a Robust Kinase Assay
Before embarking on a screening campaign, it is crucial to develop a robust assay. The quality of the assay, often quantified by the Z'-factor, determines the reliability of hit identification.[9][10][11][12][13] A Z'-factor value greater than 0.5 is considered excellent for high-throughput screening (HTS).[9][10][11] Achieving this requires careful optimization of several key parameters.
1. ATP Concentration: The Critical Decision
For ATP-competitive inhibitors like most quinazolines, the concentration of ATP in the assay is paramount. It directly influences the apparent potency (IC50) of the compounds.
-
Screening at ATP Km: Setting the ATP concentration at or near its Michaelis-Menten constant (Km) for the specific kinase provides a balanced condition. It ensures a strong enough signal for detection while being sensitive to inhibitors of varying potencies. This is the most common starting point for primary screening and IC50 determination.
-
Screening at Physiological ATP: Screening at high ATP concentrations (e.g., 1-5 mM), which mimic intracellular levels, provides a more biologically relevant assessment of an inhibitor's potency.[14][15][16] A compound that is potent at the Km of ATP may be significantly less effective at physiological concentrations. This is often used in later-stage characterization.
2. Enzyme and Substrate Concentrations
The concentrations of the kinase and its substrate must be optimized to ensure the reaction proceeds within the linear range. This is typically achieved by performing enzyme and substrate titration experiments to find conditions that yield a robust signal without rapid depletion of the substrate or ATP, which would lead to non-linear reaction kinetics.
3. Buffer Conditions and Reagents
Standard kinase assay buffers typically contain a buffering agent (e.g., HEPES), a salt (e.g., NaCl), a reducing agent (e.g., DTT) to maintain enzyme stability, and MgCl2, as Mg2+ is a critical cofactor for kinase activity. The final concentration of DMSO, the solvent for the test compounds, should be kept consistent (usually ≤1%) to minimize its effect on enzyme activity.[17]
Biochemical Screening Strategies: From HTS to IC50
Biochemical assays utilize purified recombinant kinase, a substrate, and ATP in a cell-free system to directly measure the catalytic activity of the enzyme. They are the workhorses of primary screening due to their simplicity, scalability, and direct measurement of target inhibition.
A typical screening workflow involves a primary screen of a compound library at a single concentration (e.g., 10 µM) to identify initial "hits." These hits are then confirmed and their potency is determined by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Several assay formats are available, each with its own advantages and disadvantages.
| Assay Technology | Principle | Advantages | Disadvantages |
| Luminescence (e.g., ADP-Glo™) | Measures ADP production via a coupled luciferase/luciferin reaction.[18][19] | High sensitivity, broad dynamic range, resistant to fluorescence interference.[20] | Multi-step process, potential for luciferase inhibitors. |
| Time-Resolved FRET (TR-FRET; e.g., HTRF®, LanthaScreen®) | Measures phosphorylation of a substrate via FRET between a donor (e.g., Europium) and an acceptor fluorophore.[21][22] | Homogeneous ("mix-and-read"), ratiometric detection reduces interference.[3] | Potential for compound autofluorescence or quenching.[17] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that is displaced from the kinase by an inhibitor. | Homogeneous, direct binding measurement. | Susceptible to interference from fluorescent compounds.[17][23] |
Detailed Protocol 1: Biochemical IC50 Determination using ADP-Glo™
This protocol describes a method to determine the IC50 value of a quinazoline inhibitor against a target kinase (e.g., EGFR) using the Promega ADP-Glo™ Kinase Assay.[5][18] This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.[19][24]
A. Principle of the ADP-Glo™ Assay
The assay involves two key steps:
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.[18][20]
-
ADP to ATP Conversion & Detection: The Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced into ATP. This newly synthesized ATP is then consumed by a thermostable luciferase (Ultra-Glo™ Luciferase) to generate a stable, "glow-type" luminescent signal that is proportional to the initial kinase activity.[18][19]
Diagram: ADP-Glo™ Assay Principle
Caption: The two-step process of the ADP-Glo™ assay.
B. Materials
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[25]
-
Recombinant Kinase (e.g., EGFR)
-
Kinase Substrate (e.g., a generic peptide like poly(Glu,Tyr) 4:1)
-
ATP, 10 mM stock
-
Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
Test Quinazoline Compound
-
DMSO
-
White, opaque 384-well assay plates (low volume)
-
Plate-reading luminometer
C. Step-by-Step Protocol (384-well format)
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the quinazoline inhibitor in 100% DMSO, starting at a concentration 200-fold higher than the desired top final concentration (e.g., 2 mM for a 10 µM top concentration).
-
Transfer 0.5 µL of each compound dilution, DMSO vehicle (for 0% inhibition control), and a known potent inhibitor (for 100% inhibition control) to the appropriate wells of the assay plate.
-
-
Kinase Reaction Setup:
-
Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. The final concentration should be optimized for the specific kinase.
-
Add 2.5 µL of the 2X Kinase/Substrate mix to each well containing the compound.
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow compound-enzyme interaction.[1]
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in kinase reaction buffer. The final concentration should be at the determined Km for the target kinase.
-
Add 2.5 µL of the 2X ATP solution to all wells to initiate the reaction (final volume = 5 µL).
-
Mix the plate and incubate for 60 minutes at room temperature.[1]
-
-
Reaction Termination and ATP Depletion:
-
Signal Generation and Detection:
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (potent inhibitor) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assays for Functional Validation
While biochemical assays are essential for determining direct enzyme inhibition, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or off-target effects. Therefore, validating hits in a cellular context is a critical next step.
1. Target Engagement Assays
These assays confirm that the compound binds to its intended kinase target within a live cell. The NanoBRET™ Target Engagement (TE) assay is a powerful technology for this purpose.[26][27] It measures the binding of a compound by its ability to displace a fluorescent tracer from a NanoLuc® luciferase-tagged kinase fusion protein.[26]
2. Downstream Signaling Pathway Analysis
The ultimate goal of a kinase inhibitor is to block the signaling pathway controlled by that kinase. For an EGFR inhibitor, this means assessing the phosphorylation status of downstream proteins like ERK or AKT.[5][6] This can be measured using techniques like Western blotting, phospho-specific ELISAs, or high-content imaging.
Diagram: EGFR Signaling and Quinazoline Inhibition
Caption: From library screening to a selective lead compound.
Troubleshooting and Data Interpretation
Compound Interference: A common pitfall in kinase assays is interference from the test compounds themselves. I[17]ntrinsically fluorescent quinazolines can interfere with fluorescence-based readouts (TR-FRET, FP). U[23][28]sing a luminescence-based assay like ADP-Glo™ can mitigate this issue. Alternatively, running counter-screens without the enzyme can help identify compounds that produce artifacts.
Interpreting IC50 Values: The IC50 value is highly dependent on the assay conditions, particularly the ATP concentration. W[29]hen comparing compounds, it is essential that the data was generated under identical conditions. A shift in IC50 between low-ATP and high-ATP conditions can provide initial insights into the inhibitor's mechanism (e.g., ATP-competitiveness).
Biochemical vs. Cellular Potency: A significant drop-off in potency between a biochemical assay and a cell-based assay can indicate poor cell permeability, efflux by cellular pumps, or rapid metabolism of the compound. The NanoBRET™ assay is particularly useful for dissecting these issues as it directly measures target binding within the cell.
Conclusion
The discovery of novel quinazoline-based kinase inhibitors is a highly active area of therapeutic research. Success in this field relies on the implementation of a carefully planned and rigorously executed screening cascade. By starting with robust, well-optimized biochemical assays, validating hits in a physiological context with cell-based target engagement and pathway assays, and thoroughly assessing selectivity across the kinome, researchers can efficiently identify and advance promising lead candidates. The protocols and principles outlined in this guide provide a solid foundation for building such a successful screening workflow.
References
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Google Books.
- Biochemical assays for kinase activity detection. (2025). Celtarys - Drug Discovery.
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC. Available at: [Link]
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). Google Books.
-
Inhibitor Profiling: Kinases. (n.d.). DIANA Biotechnologies. Available at: [Link]
-
Kinase Panel Screening | Kinase Selectivity Profiling Services. (n.d.). ICE Bioscience. Available at: [Link]
-
Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron. Available at: [Link]
-
Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Available at: [Link]
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. Available at: [Link]
-
HTRF ® Kinase Assay Protocol | Download Table. (n.d.). ResearchGate. Available at: [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). BellBrook Labs. Available at: [Link]
- Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024). Google Books.
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. Available at: [Link]
- PI 3-Kinase (Class I) HTRF Assay. (n.d.). Google Books.
-
NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN. Available at: [Link]
-
Promega ADP-Glo kinase assay. (n.d.). BMG Labtech. Available at: [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI. Available at: [Link]
-
On HTS: Z-factor. (2023). LinkedIn. Available at: [Link]
-
The Z prime value (Z´). (2025). BMG LABTECH. Available at: [Link]
-
Z-factor. (n.d.). Wikipedia. Available at: [Link]
-
Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers | Request PDF. (n.d.). ResearchGate. Available at: [Link]
-
Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH. Available at: [Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. (2025). RSC Publishing. Available at: [Link]
-
Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (2024). Eman. Available at: [Link]
-
Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2023). Bentham Science. Available at: [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. Available at: [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. orientjchem.org [orientjchem.org]
- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. assay.dev [assay.dev]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Kinase Panel Screening | Kinase Selectivity Profiling Services - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. assayquant.com [assayquant.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. promega.com [promega.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. promega.com [promega.com]
- 21. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 25. promega.com [promega.com]
- 26. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
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- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Improving the yield of 7-(Benzyloxy)-6-methoxyquinazoline synthesis
Welcome to the Technical Support Center for Process Chemistry. As a Senior Application Scientist, I frequently consult with researchers facing severe yield bottlenecks during the synthesis of 7-(benzyloxy)-6-methoxyquinazoline and its critical 4-chloro intermediate. This scaffold is a foundational building block for several EGFR tyrosine kinase inhibitors (e.g., Gefitinib and Vandetanib analogs)[1].
The primary challenge in this workflow is the chemical lability of the benzyl protecting group at the C7 position. Standard harsh conditions—such as catalytic hydrogenation, high-temperature cyclization, and neat chlorination—frequently lead to debenzylation, thermal degradation, or tar formation. This guide provides a mechanistically grounded, self-validating troubleshooting framework to optimize your synthetic yields.
Workflow & Yield-Loss Visualization
The diagram below maps the optimized three-step synthesis from the nitrobenzoate precursor to the 4-chloroquinazoline intermediate, highlighting the critical points where yield is typically lost.
Fig 1: Optimized synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline and common yield pitfalls.
Troubleshooting Guide & FAQs
Q1: My reduction of the nitrobenzoate intermediate gives a complex mixture and low yield. I am using Pd/C and H₂. What is going wrong? The Causality: You are experiencing unintended hydrogenolysis. The benzylic C-O bond at the 7-position is highly susceptible to cleavage under standard palladium-catalyzed hydrogenation conditions. The palladium catalyst inserts into the benzylic bond, yielding the undesired 7-hydroxy derivative[1]. The Solution: Switch to a chemoselective reduction method. Using Sodium Sulfide ( Na2S ) in ethanol[2] selectively reduces the nitro group to an amine via electron transfer without breaking the benzylic ether.
Q2: During the cyclization to 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one, my yield stalls at 50-60%. How can I push this to completion? The Causality: Traditional cyclization using formamide requires excessively high temperatures (>150 °C). Prolonged heating of the electron-rich benzyloxy-methoxy-aniline derivative leads to oxidative degradation and polymerization. The Solution: Replace formamide with formamidine acetate in ethanol. Formamidine acetate acts as both the carbon source and the ammonia equivalent, allowing the cyclization to proceed efficiently at a gentle reflux (79-80 °C), significantly improving the yield to >85%[2].
Q3: The POCl3 chlorination step turns into a black tar, and my isolated yield of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline is terrible. Why? The Causality: Phosphorus oxychloride ( POCl3 ) generates HCl as a byproduct during the Vilsmeier-type chlorination of the quinazolinone. At elevated temperatures (>100 °C in neat POCl3 ), this accumulated HCl acts as a strong acid that cleaves the benzyl ether via an SN1/SN2 mechanism. This forms benzyl chloride and a highly reactive 7-hydroxy-4-chloroquinazoline that rapidly polymerizes into tar. The Solution: Dilute the reaction in a solvent like 1,2-dichloroethane (ethylene dichloride) to cap the reflux temperature at 85 °C[3]. Additionally, removing excess POCl3 via rotary evaporation before aqueous workup prevents violent exothermic hydrolysis that destroys the product.
Quantitative Data: Standard vs. Optimized Conditions
| Reaction Step | Standard Condition | Standard Yield | Optimized Condition | Optimized Yield | Key Mechanistic Improvement |
| 1. Nitro Reduction | H2 , Pd/C, MeOH | < 30% | Na2S , EtOH, 80 °C | 94.4% | Prevents hydrogenolysis of the benzyl ether[2]. |
| 2. Cyclization | Formamide, 150 °C | 50 - 60% | Formamidine acetate, EtOH, 80 °C | 85.0% | Lowers activation energy; prevents thermal degradation[2]. |
| 3. Chlorination | Neat POCl3 , 105 °C | 40 - 50% | POCl3 , 1,2-Dichloroethane, 85 °C | 93.9% | Minimizes HCl -mediated ether cleavage and tar formation[3]. |
Validated Experimental Protocols
Every protocol below is designed as a self-validating system, ensuring you can verify the success of the reaction before moving to the next step.
Step 1: Chemoselective Reduction
Objective: Synthesis of Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate.
-
Reaction: Suspend methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (10 mmol, ~3.17 g) and Na2S (60 mmol, ~4.68 g) in 30 mL of ethanol[2].
-
Execution: Heat the mixture to 79-80 °C and stir for 1.5 hours.
-
Validation Checkpoint: Perform TLC (Hexane:EtOAc 2:1). The reaction is complete when the bright yellow spot of the nitro starting material completely disappears.
-
Workup: Cool to room temperature, add an additional 10 mL of ethanol, and filter to remove inorganic salts. Evaporate the filtrate under reduced pressure to afford the product.
-
Analytical Confirmation: ESI-MS should show an m/z of 288.3 [M+H]+ [2].
Step 2: Low-Temperature Cyclization
Objective: Synthesis of 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one.
-
Reaction: Dissolve methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (1 mmol, 0.3 g) and formamidine acetate (1.4 mmol, 0.2 g) in 7 mL of ethanol[2].
-
Execution: Heat to 79 °C and stir for 6 hours.
-
Validation Checkpoint: The product will begin to precipitate out of the solution as a white/off-white solid as the reaction progresses.
-
Workup: Cool the mixture to room temperature. Filter the precipitated solid and wash with cold ethanol to afford the pure quinazolinone (Yield ~85%)[2].
Step 3: Temperature-Controlled Chlorination
Objective: Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.
-
Reaction: Mix 2.1 g of 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one, 9.1 g of POCl3 , and 60 mL of 1,2-dichloroethane (ethylene dichloride)[3].
-
Execution: Reflux the mixture at 85 °C for exactly 1 hour.
-
Validation Checkpoint: The suspension will transition from cloudy to a clear solution, indicating the consumption of the insoluble quinazolinone starting material[2].
-
Workup (Critical): Do not quench directly. Remove the excess POCl3 and solvent by rotary evaporation under reduced pressure first[3]. Slowly add ice water to the remaining residue and extract with dichloromethane.
-
Purification: Dry the organic phase over anhydrous MgSO4 , filter, and concentrate. Purify via silica gel column chromatography (gradient elution of n-hexane to ethyl acetate from 5:1 to 1:1). Collect the 1:1 fractions to yield the off-white solid (Yield ~93.9%)[3].
Sources
Troubleshooting quinazoline cyclization reactions
Welcome to the Quinazoline Cyclization Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers struggling with incomplete cyclizations, poor regioselectivity, or the degradation of sensitive functional groups during the synthesis of quinazoline and quinazolin-4(3H)-one scaffolds.
This guide moves beyond basic recipes. We will dissect the causality behind reaction failures, map out logical troubleshooting pathways, and provide self-validating protocols grounded in recent peer-reviewed methodologies.
Before adjusting equivalents or temperatures, you must identify where the reaction is arresting. Use the logic tree below to diagnose the root cause of your low yields.
Logical troubleshooting workflow for incomplete quinazoline cyclization reactions.
Frequently Asked Questions & Troubleshooting Guides
Q1: My LC-MS shows a massive accumulation of an intermediate with a mass of[M+2]. Why is my reaction arresting before forming the final quinazoline? Causality: You are trapping the reaction at the dihydroquinazoline (aminal) stage. The initial condensation of 2-aminobenzamide with an aldehyde or alcohol forms a Schiff base, which undergoes intramolecular cyclization to form a dihydroquinazoline. However, without a sufficient oxidative driving force, the final aromatization (loss of H2 ) to the thermodynamically stable quinazoline cannot occur. Solution: You must introduce an oxidative system to push the equilibrium.
-
Chemical Oxidation: Adding 20 mol% Iodine in DMSO at 110 °C acts as a mild, highly efficient oxidative system that promotes ring-opening and subsequent aromatization, often pushing yields above 90%[1].
-
Electro-oxidation: Alternatively, using K2S2O8 under a constant current (30 mA) provides a base-free, transition-metal-free oxidative environment.
Q2: I am attempting a classic Niementowski condensation, but I am getting low yields and recovering unreacted starting materials. How can I lower the activation barrier? Causality: Traditional Niementowski syntheses require extreme thermal energy (150–200 °C) to force the nucleophilic attack of the anthranilic acid/amide on the carbonyl[2]. Prolonged heating at these temperatures often leads to competitive hydrolysis of the amide or thermal degradation of the starting materials. Solution: Enhance the electrophilicity of the carbonyl carbon using a Lewis acid or a heterogeneous catalyst. Utilizing heteropolyacids (e.g., H3[PW12O40] ) in ethanol at reflux drastically lowers the required temperature and reaction time, yielding up to 92% of the desired quinazolin-4(3H)-one[3]. The catalyst can be easily recovered via simple filtration[3].
Q3: My starting material contains electron-withdrawing halogens (–Cl, –Br). When I use Pd or Cu catalysts to drive the cyclization, I observe significant dehalogenation. How can I preserve these functional groups? Causality: Transition metals like Palladium and Copper readily undergo oxidative addition into C-X bonds (especially C-Br and C-I) under basic conditions, leading to unwanted cross-coupling or protodehalogenation side reactions. Solution: Shift to a transition-metal-free, room-temperature photocatalytic protocol. Visible light-induced condensation using a blue LED, Fluorescein (10 mol%) as a photocatalyst, and TBHP as an oxidant operates at room temperature[4]. This method perfectly tolerates halogenated substrates, yielding 86–89% for chloro- and bromo-substituted 2-aminobenzamides without any C-X bond cleavage[4].
Mechanistic Pathway of Photocatalytic Oxidation
To understand why the transition-metal-free photocatalytic method prevents intermediate accumulation, review the mechanistic pathway below. The radical generation directly facilitates the H-abstraction necessary for aromatization.
Mechanistic pathway of visible light-induced photocatalytic quinazolinone synthesis.
Quantitative Data Summary: Catalytic Systems Comparison
When selecting a troubleshooting route, compare the quantitative metrics of field-proven catalytic systems to match your substrate's sensitivity.
| Catalytic System / Reagents | Substrates | Reaction Conditions | Average Yield | Key Advantage |
| I2 / DMSO [1] | 2-aminobenzamide + epoxides | 110 °C, N2 , Continuous Flow | ~92% | High functional group tolerance; scalable. |
| Fluorescein / TBHP [4] | 2-aminobenzamide + aldehydes | Blue LED, Room Temp, 3 h | 86–92% | Transition-metal-free; zero dehalogenation. |
| K2S2O8 (Electro-ox) | 2-aminobenzamide + benzyl alcohols | 30 mA constant current, RT, 5 h | ~84% | Base-free; utilizes a green oxidant. |
| Heteropolyacid ( H3[PW12O40] ) [3] | 2-aminobenzamide + triethylorthoesters | Ethanol, Reflux | ~92% | Recyclable heterogeneous catalyst. |
Standard Operating Procedures (Self-Validating Protocols)
Protocol A: Iodine-Promoted Oxidative Cyclization (Gram-Scale)
Use this protocol when dealing with sterically hindered substrates or when scaling up via continuous flow.
-
Preparation: Charge a dry reaction vessel with 2-aminobenzamide (1.0 equiv) and the corresponding epoxide (1.2 equiv) in anhydrous DMSO.
-
Catalyst Addition: Add Iodine (20 mol%).
-
Self-Validation Check: The solution will immediately turn a characteristic dark brown. If the color fades rapidly before heating, trace moisture or reductive impurities in your solvent may be quenching the catalyst. Stop and dry your reagents.
-
-
Cyclization: Heat the mixture to 110 °C under a nitrogen atmosphere for 4–6 hours.
-
Monitoring: Monitor the reaction via LC-MS.
-
Self-Validation Check: Look for the disappearance of the [M+2] dihydroquinazoline mass. Complete conversion is strictly indicated by the exclusive presence of the fully aromatized quinazoline mass[1].
-
-
Workup: Quench the reaction with aqueous Na2S2O3 to neutralize residual iodine (solution will turn pale/clear). Extract with EtOAc, wash with brine, dry over Na2SO4 , and purify via column chromatography.
Protocol B: Visible Light-Induced Photocatalytic Cyclization
Use this protocol to preserve sensitive functional groups (e.g., halogens, methoxy groups).
-
Preparation: In a transparent glass vial, combine 2-aminobenzamide (1.0 mmol), the desired aldehyde (1.5 mmol), and Fluorescein (10 mol%) in CH3OH (20 mL).
-
Oxidant Addition: Add tert-Butyl hydroperoxide (TBHP, 2.0 mmol) as the terminal oxidant[4].
-
Irradiation: Irradiate the mixture with a Blue LED array at room temperature for 3 hours.
-
Self-Validation Check: Ensure the reaction maintains an ambient temperature. Excessive heat from the LED array can cause thermal side-reactions. Use a cooling fan if the vial exceeds 30 °C.
-
-
Monitoring: Confirm complete cyclization via TLC or LC-MS. The mild conditions should show zero dehalogenation if using Cl/Br-substituted substrates[4].
-
Workup: Concentrate the solvent under reduced pressure and purify the crude residue directly via silica gel column chromatography.
References
- Title: Niementowski quinazoline synthesis Source: Grokipedia URL
- Title: Straightforward synthesis of quinazolin-4(3H)
- Source: Organic Chemistry Portal (J. Org. Chem.)
- Title: Synthesis of Quinazolin-4(3H)
- Title: Electro-oxidative cyclization: access to quinazolinones via K2S2O8 without transition metal catalyst and base Source: RSC Publishing URL
Sources
Technical Support Center: Residual Solvent Removal from Quinoline Analogs
Welcome to the Technical Support Center for the purification of quinoline analogs. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual solvents from your synthesized compounds. The presence of residual solvents can significantly impact the quality, safety, and efficacy of active pharmaceutical ingredients (APIs), potentially altering crystallinity, dissolution rates, and stability.[1] Adherence to regulatory guidelines, such as those outlined by the International Council for Harmonisation (ICH), is paramount.[2][3][4][5][6] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges and ensure your quinoline analogs meet the highest standards of purity.
Frequently Asked Questions (FAQs)
General Considerations
Q1: Why is removing residual solvents from my quinoline analog so important?
A1: Residual solvents offer no therapeutic benefit and must be removed to the greatest extent possible.[2][4][5] Even trace amounts can affect the physicochemical properties of your compound, such as its crystal form, purity, and solubility, which are critical for its performance and safety.[2] Regulatory bodies like the FDA and EMA enforce strict limits on residual solvents in pharmaceutical products to protect patient safety.[1][2][6][7]
Q2: How do I know which solvent removal technique is best for my quinoline derivative?
A2: The optimal technique depends on several factors: the physicochemical properties of your quinoline analog (e.g., solid vs. oil, thermal stability, melting point), the properties of the residual solvent (e.g., boiling point, polarity), the scale of your experiment, and the desired final purity. A decision-making workflow can help guide your choice.
Caption: Decision workflow for selecting a solvent removal method.
Q3: My quinoline analog is an oil, not a solid. How does this affect solvent removal?
A3: Removing solvents from oils can be challenging as they cannot be filtered like crystalline solids. High-vacuum drying is often employed. If your oily quinoline derivative is basic, a highly effective method is to form a crystalline salt (e.g., a hydrochloride or picrate salt), which can then be easily purified by recrystallization.[8] The free base can be regenerated afterward if necessary.[8] If salt formation is not viable, column chromatography is a reliable alternative to purify the oil.[8]
Q4: What are the ICH classes of residual solvents, and why do they matter?
A4: The ICH Q3C guidelines classify residual solvents into three classes based on their toxicity risk to human health.[1][3]
-
Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous (e.g., Benzene).[4][5][7] Their use should be restricted unless strongly justified.[2][4][5]
-
Class 2: Solvents to be limited due to their inherent toxicity (e.g., Acetonitrile, Dichloromethane, Methanol).[4][5] The guidelines provide Permitted Daily Exposure (PDE) limits for these solvents.[2]
-
Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone, Ethyl Acetate).[1][3] They have high PDE limits and are considered safer.[2]
Knowing the class of your solvent is crucial for risk assessment and determining the stringency of the removal process required.
Troubleshooting Guides by Technique
Rotary Evaporation
Problem: I can't seem to remove a high-boiling point solvent like DMSO or DMF from my quinoline analog using the rotovap.
-
Causality: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) have very high boiling points (189 °C and 153 °C, respectively), making them difficult to remove with a standard rotary evaporator, which often uses a water bath with a maximum temperature of 100 °C.[9][10] Applying excessive heat can also lead to the degradation of your compound.[10]
-
Solution & Protocol:
-
Aqueous Extraction: If your quinoline analog is not water-soluble, you can exploit the high water solubility of DMSO and DMF.[11][12][13]
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer multiple times with a large volume of water (a 10:1 volume ratio of water to the organic phase is a good starting point).[12][14] Brine washes can help break up emulsions.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and then remove the volatile extraction solvent using the rotary evaporator.
-
-
High-Vacuum Distillation: If the compound is thermally stable, using a high-vacuum pump (oil pump) with gentle heating (e.g., 60°C) can effectively remove DMSO.[14]
-
Lyophilization (Freeze-Drying): For water-soluble compounds, after dilution with water, lyophilization can remove both water and DMSO.[11][14] Be aware that samples containing DMSO may melt easily, so adding more water can be beneficial.[14]
-
Problem: My sample is "bumping" or foaming in the rotovap, leading to sample loss.
-
Causality: Bumping occurs when the solvent boils too rapidly, often due to a vacuum that is too deep for the applied temperature.[15][16] Foaming can be caused by the presence of certain impurities or the inherent properties of the solvent-solute mixture.
-
Solution:
-
Control the Vacuum: Gradually apply the vacuum to prevent sudden boiling.[15] Modern vacuum controllers that can automatically detect the solvent's boiling point are ideal.[16]
-
Reduce Flask Fill Volume: Ensure the flask is no more than 50% full to provide adequate surface area for evaporation and space to contain any bubbling.[15][16]
-
Adjust Rotation Speed: For low-viscosity liquids, a higher rotation speed increases the surface area and aids evaporation.[15][16]
-
Use a Foam Bulb/Trap: A foam bulb or trap placed between the flask and the rotovap can prevent the sample from being carried into the condenser.
-
| Parameter | Recommendation for Low-Boiling Solvents (e.g., DCM, Acetone) | Recommendation for High-Boiling Solvents (e.g., Water, Toluene) |
| Bath Temperature | 20-40°C | 50-80°C (or higher with oil bath) |
| Vacuum Pressure | Higher pressure (less vacuum) | Lower pressure (deeper vacuum) |
| Rotation Speed | 150-280 RPM | 100-200 RPM |
| Condenser Temp. | 0 to -15°C | <0°C |
| Data synthesized from multiple sources.[9][15][17][18] |
Recrystallization
Problem: I've performed a recrystallization, but I still detect residual solvent in my quinoline crystals.
-
Causality: Solvent molecules can become trapped within the crystal lattice during crystal formation, a phenomenon known as inclusion. This is more common when crystallization occurs too rapidly. Inadequate drying after filtration will also leave residual solvent.
-
Solution & Protocol:
-
Optimize Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slower cooling promotes the formation of purer, more well-defined crystals.[19]
-
Use an Anti-Solvent: The anti-solvent crystallization technique, where a solvent in which the compound is insoluble is slowly added to a solution of the compound, can be very effective.[20] The slow addition is critical to control crystal size and purity.[20]
-
Thorough Drying: After filtering the crystals, wash them with a small amount of cold solvent to remove any surface impurities.[20] Then, dry the crystals thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Vacuum Hydration: For stubborn solvent inclusions, a technique called vacuum hydration can be used. This involves drying the bulk substance in the presence of water vapor, which can displace the trapped organic solvent molecules.[21]
-
Problem: My quinoline derivative "oils out" during recrystallization instead of forming crystals.
-
Causality: Oiling out occurs when the compound precipitates from the solution at a temperature above its melting point or when the solution is too supersaturated.[19] Impurities can also lower the melting point of the mixture, contributing to this issue.
-
Solution:
-
Re-heat and Dilute: Re-heat the mixture until the oil redissolves, then add more hot solvent to decrease the saturation level.[19]
-
Slower Cooling: Allow the solution to cool much more slowly to give the molecules time to arrange into a crystal lattice.
-
Change Solvent System: The chosen solvent may be unsuitable. Experiment with different solvents or solvent pairs. For many quinoline derivatives, ethanol or a mixture like n-hexane/ethyl acetate can be effective.[19]
-
Seed the Solution: Introduce a tiny seed crystal of the pure compound to provide a nucleation site and encourage crystallization.[19]
-
Chromatography
Problem: After column chromatography, my fractions contain a high level of ethyl acetate or other chromatography solvents.
-
Causality: This is a common issue, as the final step after chromatography is typically solvent removal via rotary evaporation. High-boiling point eluents (like ethyl acetate, boiling point 77°C) can be more difficult to remove completely than highly volatile ones (like dichloromethane, boiling point 40°C).
-
Solution:
-
Solvent Swapping: After combining the pure fractions, add a lower-boiling point solvent (e.g., dichloromethane) and re-concentrate on the rotovap. The lower-boiling solvent can help to azeotropically remove the higher-boiling one.
-
High-Vacuum Drying: Place the flask containing the purified compound on a high-vacuum line for several hours (or overnight) to remove the final traces of solvent.
-
Supercritical Fluid Chromatography (SFC): Consider using SFC as an alternative purification technique.[22][23] SFC primarily uses supercritical CO₂ as the mobile phase, which simply evaporates upon depressurization, drastically reducing liquid solvent waste and subsequent removal efforts.[23][24][25] It is an environmentally "greener" and often faster alternative to traditional HPLC.[23][25]
-
Caption: Standard workflow for purification by chromatography and subsequent solvent removal.
Lyophilization (Freeze-Drying)
Problem: Can I use lyophilization to remove solvents other than water?
-
Causality: Lyophilization works by freezing the material and then reducing the pressure to allow the frozen solvent to sublimate directly from a solid to a gas. This process is most efficient for solvents with a relatively high freezing point and vapor pressure at low temperatures.
-
Solution:
-
Yes, lyophilization can remove some organic solvents, particularly those that are miscible with water, such as tert-butanol, acetonitrile, and 1,4-dioxane. It is often used to remove residual solvents from active pharmaceutical ingredients (APIs).[26][27][28]
-
The process avoids high heat, making it ideal for thermally sensitive quinoline analogs.[26]
-
However, it is generally slower and more energy-intensive than rotary evaporation for common volatile organic solvents.[10] For high-boiling solvents like DMSO, it can be effective but may require a very efficient vacuum pump and a long processing time.[10][11]
-
References
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
- ICH Topic Q3C (R4)
- ICH Q3C Guidelines for Residual Solvents | PDF - Scribd.
- Bulk Lyophilization Transforms Insoluble APIs into Druggable Candid
- API Purification | SFC & Tangential Flow | CordenPharma.
- Impurities: Guideline for Residual Solvents Q3C(R8) - ICH.
- impurities: guideline for residual solvents q3c(r7).
- ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA).
- Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purific
- A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development.
- Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chrom
- Addressing challenges in the purification of quinoline deriv
- How to Achieve the Best Rotary Evapor
- Key Evaporator Considerations for High-Boiling Solvents - Asynt.
- 10 tips for optimal rotary evapor
- Achiral Supercritical Fluid Chromatography (SFC)
- Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
- API Isolation Methods From Nature to Medicine - Pharmaceutical Intermedi
- API English – LYOPHITECH.
- Low- vs.
- Residual Solvents in Pharmaceuticals - Veeprho.
- Using DMSO as solvent, how to remove the reaction effectively.
- How can I remove DMSO from my organic compound? Can I lyophilize DMSO without affecting the compound? - Quora.
- Pharmaceutical Residual Solvent Testing?
- US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google P
- Comprehensive Strategies for Effective DMSO Removal in Research Laboratories | BioChromato-Boost Lab Efficiency with Cutting-Edge Products.
- Remove Sticky Reagents.
- How can I remove DMSO from my sample? I've done washing with water, and extracting with DCM, and also freeze-drying, but they were inefficient!
Sources
- 1. veeprho.com [veeprho.com]
- 2. tga.gov.au [tga.gov.au]
- 3. scribd.com [scribd.com]
- 4. database.ich.org [database.ich.org]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Low- vs. High-Boiling Solvents: Best Evaporation Methods [biochromato.com]
- 10. Comprehensive Strategies for Effective DMSO Removal in Research Laboratories | BioChromato-Boost Lab Efficiency with Cutting-Edge Products [biochromato.com]
- 11. quora.com [quora.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Using DMSO as solvent, how to remove the reaction effectively | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 15. How to Achieve the Best Rotary Evaporation Results [labx.com]
- 16. 10 tips for optimal rotary evaporation | VACUUBRAND [vacuubrand.com]
- 17. asynt.com [asynt.com]
- 18. torontech.com [torontech.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 22. API Purification | SFC & Tangential Flow | CordenPharma [cordenpharma.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. pharmtech.com [pharmtech.com]
- 25. chromatographytoday.com [chromatographytoday.com]
- 26. ofdlifesciences.com [ofdlifesciences.com]
- 27. arborpharmchem.com [arborpharmchem.com]
- 28. lyophitech.fr [lyophitech.fr]
Technical Support Center: Troubleshooting 7-(Benzyloxy)-6-methoxyquinazoline Stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers face when working with 7-(Benzyloxy)-6-methoxyquinazoline and its reactive derivatives (e.g., the 4-chloro or 4-quinazolinone intermediates).
This compound is a privileged scaffold in oncology, serving as the critical backbone for numerous EGFR and VEGF receptor tyrosine kinase inhibitors[1]. However, its structural features—specifically the electron-deficient quinazoline ring and the labile benzyl ether—make it susceptible to distinct degradation pathways in solution[2].
Below, you will find field-proven troubleshooting guides, causality-driven FAQs, and self-validating protocols to ensure absolute scientific integrity in your workflows.
Quantitative Stability Profile
To establish a baseline for your experimental design, refer to the empirical stability data summarized below.
Table 1: Stability Profile of 7-(Benzyloxy)-6-methoxyquinazoline in Solution
| Solvent System | Storage Temp | Half-Life ( t1/2 ) | Primary Degradant | Recommended Use |
| Anhydrous DMSO (<0.1% H2O ) | -20°C | > 12 months | None detected | Long-term Stock |
| Anhydrous DMSO | 25°C | ~ 3 months | N-Oxidation products | Short-term Working |
| Methanol / Ethanol | 25°C | < 24 hours | 4-Alkoxy adducts | DO NOT USE |
| Aqueous Buffer (pH 7.4) | 37°C | ~ 48 hours | Quinazolin-4-one | Assay Phase Only |
| 0.1% TFA in Acetonitrile | 25°C | ~ 7 days | Debenzylated product | LC-MS Prep Only |
Frequently Asked Questions (FAQs)
Q1: Why does my 7-(Benzyloxy)-6-methoxyquinazoline solution turn cloudy immediately upon dilution into my assay buffer? The Causality: This is a physical stability issue, not a chemical one. The combination of the quinazoline core and the bulky benzyl protecting group renders the molecule highly lipophilic. When transitioning from a 100% DMSO stock to an aqueous buffer, the sudden spike in local water concentration drastically lowers the dielectric constant required to keep the compound solvated, causing rapid aggregation and precipitation. The Solution: Do not add the DMSO stock directly to the aqueous buffer. Instead, utilize a step-down dilution method. Pre-dilute your stock in an intermediate surfactant or co-solvent (e.g., 0.1% Tween-20 or PEG-400) before introducing it to the final aqueous environment. Maintain a final DMSO concentration of at least 1% to ensure thermodynamic solubility.
Q2: I am observing a secondary peak in my LC-MS after storing the compound in methanol. What is happening? The Causality: You are observing Nucleophilic Aromatic Substitution ( SNAr ). The two nitrogen atoms in the quinazoline ring exert a profound electron-withdrawing effect, rendering the C4 position highly electrophilic. If your specific intermediate possesses a leaving group at this position (e.g., 7-benzyloxy-4-chloro-6-methoxyquinazoline), primary alcohols like methanol act as nucleophiles, rapidly displacing the chlorine to form a 4-methoxy degradant. Even without a chloro group, the C4 position is susceptible to solvent adduction over time. The Solution: Never use primary or secondary alcohols for stock solutions. Strictly utilize anhydrous, amine-free DMSO or DMF.
Q3: Is the benzyl protecting group stable under standard biological assay conditions? The Causality: While generally stable at a physiological pH of 7.4, the benzyl ether at the 7-position is highly sensitive to oxidative cleavage, photolysis, and reductive environments. Exposure to ambient UV light in the laboratory can generate radicals that abstract the benzylic proton, leading to premature debenzylation[3]. The Solution: Always store solutions in amber glass vials. If your assay requires reducing agents (like DTT or TCEP), limit the incubation time to the minimum required for your enzymatic reaction to prevent trace reductive cleavage.
Degradation Pathways & Experimental Workflows
To troubleshoot effectively, you must visualize the mechanisms of failure. The diagram below maps the primary chemical degradation routes of the quinazoline scaffold.
Fig 1. Primary chemical degradation pathways of 7-(Benzyloxy)-6-methoxyquinazoline in solution.
Self-Validating Protocol: Preparation of Stable Stock Solutions
Trustworthiness in your experimental design requires a self-validating system. This protocol ensures that your stock solution is not only prepared correctly but inherently verifies its own integrity before use.
Step-by-Step Methodology:
-
Inert Weighing: Weigh 2.66 mg of 7-(Benzyloxy)-6-methoxyquinazoline (MW: 266.29 g/mol ) into an amber glass vial. Perform this under an argon atmosphere if possible to minimize ambient moisture.
-
Anhydrous Solvation: Add exactly 1.0 mL of anhydrous, amine-free DMSO (certified <0.1% water).
-
Controlled Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at exactly 25°C for 5 minutes. Do not exceed 30°C, as thermal stress accelerates N-oxidation.
-
Aliquot and Blanket: Divide the solution into 50 µL single-use aliquots. Overlay each aliquot with a gentle stream of Nitrogen or Argon gas before sealing with a PTFE-lined cap.
-
Self-Validation (LC-MS Baseline): Immediately take a 1 µL aliquot, dilute to 1 µM in Acetonitrile/Water (50:50), and inject into an LC-MS.
-
Validation Check: Confirm the parent mass [M+H]+=267.1 m/z .
-
Failure State: If a peak at 177.1 m/z appears, your solvent is acidic and premature debenzylation has occurred[3]. If a peak at 285.1 m/z appears, water contamination has caused C4-hydrolysis. Discard the stock immediately.
-
-
Storage: Store validated aliquots at -20°C in a desiccator.
Fig 2. Optimized workflow for the preparation and self-validation of quinazoline stock solutions.
References
- Title: US5962458A - Substituted quinazolines Source: Google Patents URL
- Title: WO1996015118A1 - Aniline derivatives Source: Google Patents URL
-
Title: A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules Source: University of Southampton URL: [Link]
Sources
Overcoming poor separation of quinazoline intermediates
Welcome to the Technical Support Center for Quinazoline Chromatography. This guide is engineered for researchers and drug development professionals facing persistent challenges in the isolation and purification of quinazoline intermediates.
Quinazolines—fused bicyclic systems comprising a pyrimidine and a benzene ring—are privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. However, their structural features, notably the basic nitrogen atoms and susceptibility to tautomerism, frequently cause severe chromatographic artifacts. This guide synthesizes field-proven methodologies to systematically diagnose and resolve these separation bottlenecks.
Diagnostic Workflow for Quinazoline Separations
Diagnostic workflow for troubleshooting quinazoline separation issues.
Section 1: Troubleshooting Peak Tailing & Poor Recovery
Q: Why do my quinazoline intermediates exhibit severe peak tailing on standard silica and C18 columns? A: The quinazoline core contains basic nitrogen atoms within its pyrimidine ring. Peak tailing for nitrogen-containing heterocyclic compounds is primarily driven by secondary polar interactions between these basic nitrogens and acidic, unreacted silanol groups on the silica gel surface[1][2]. When the mobile phase pH is near neutral, these silanols are ionized, creating strong ion-exchange interactions. This causes the quinazoline molecules to travel through the column at varying speeds, resulting in an asymmetrical peak with a broadened, sloping tail[2][3].
Q: How can I eliminate this tailing in Reversed-Phase HPLC (RP-HPLC)? A: You must suppress the secondary ion-exchange interactions through two synergistic approaches:
-
pH Control: Lower the mobile phase pH to < 3.0 using formic or phosphoric acid. This ensures the acidic silanol groups are fully protonated and neutralized, drastically reducing their affinity for the basic quinazoline nitrogens[2][3].
-
Column Chemistry: Utilize a "fully end-capped" C18 column or a specialized low-silanol mixed-mode column (e.g., Newcrom R1)[2][4]. End-capping blocks residual silanols, though steric hindrance means it is never 100% efficient, making pH control mandatory for perfect symmetry[2].
Protocol 1: Optimized RP-HPLC Method for Basic Quinazolines
Objective: Achieve an Asymmetry Factor ( As ) < 1.3 for basic quinazoline derivatives.
-
Column Selection: Install a fully end-capped C18 column (e.g., 100 mm x 4.6 mm, 5 µm) or a mixed-mode reverse-phase column[4].
-
Mobile Phase A (Aqueous): Prepare 0.1% Formic Acid (for LC-MS compatibility) or Phosphoric Acid in MS-grade water (pH ~2.5 - 2.7)[5].
-
Causality: The low pH protonates residual silanols on the stationary phase, shutting down secondary ion-exchange interactions that cause tailing[2].
-
-
Mobile Phase B (Organic): 100% Acetonitrile (MeCN).
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.
-
System Wash: Flush with 95% B for 5 minutes to elute highly lipophilic byproducts before re-equilibrating.
-
Self-Validation Step: Inject a standard mix of uracil (neutral void marker) and a known basic amine (e.g., amitriptyline). If the amine As>1.3 , the mobile phase pH is insufficiently buffered or the column end-capping has degraded, necessitating column replacement.
Section 2: Resolving Positional Isomers
Q: My synthesis yielded a mixture of C2 and C4 substituted quinazoline regioisomers. They co-elute on a standard C18 column. How can I separate them? A: Modifications at the C2 and C4 positions of the quinazoline core often produce structural isomers with nearly identical hydrophobicities[6]. Standard C18 columns, which rely purely on non-specific hydrophobic partitioning, cannot distinguish between them[2]. To separate regioisomers, you must exploit differences in their electron density and spatial arrangement. Switching to a Phenyl-Hexyl or Biphenyl stationary phase introduces π−π interactions. The positional differences of the substituents relative to the electron-deficient pyrimidine ring of the quinazoline will interact differently with the phenyl stationary phase, allowing for baseline resolution.
Section 3: Advanced High-Throughput Techniques (SFC)
Q: Normal phase purification is taking too long, and recovery is poor. Is Supercritical Fluid Chromatography (SFC) a viable alternative for quinazolines? A: Yes. SFC utilizes supercritical CO₂, which possesses gas-like diffusivity and liquid-like solvating power, enabling highly efficient, rapid separations at reduced backpressures[7]. While pure CO₂ acts as a non-polar solvent, adding a polar modifier (like methanol) combined with a volatile basic additive (e.g., ammonium acetate) drastically improves the peak shape of polar basic compounds like quinazolines[7][8]. SFC is particularly advantageous for the high-throughput purification of thermally sensitive quinazoline intermediates.
Protocol 2: SFC Separation of Quinazoline Regioisomers
Objective: Rapid baseline resolution of structural isomers using SFC.
-
Column Selection: Install a 2-Ethylpyridine SFC column.
-
Causality: The pyridine ring provides hydrogen bonding and π−π interactions, offering orthogonal selectivity to standard silica, which is critical for separating closely related isomers[8].
-
-
Mobile Phase (Supercritical): Medical-grade CO₂.
-
Co-solvent (Modifier): Prepare Methanol containing 20 mM Ammonium Acetate.
-
Causality: The basic salt additive acts as a displacer, blocking active sites on the stationary phase and preventing peak tailing of the basic quinazoline[8].
-
-
System Parameters: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 40°C to maintain the supercritical state[7].
-
Gradient: 5% to 40% Co-solvent over 5 minutes at 3.0 mL/min.
-
Self-Validation Step: Run a blank gradient injection to monitor baseline drift. Inject a known isomer pair (e.g., 2-chloroquinazoline vs. 4-chloroquinazoline). Baseline resolution ( Rs≥2.0 ) confirms system suitability.
Quantitative Data Summary
Table 1: Comparison of Chromatographic Techniques for Quinazoline Separation
| Technique | Stationary Phase | Mobile Phase | Typical Asymmetry Factor ( As ) | Resolution ( Rs ) for Isomers | Typical Run Time |
| Standard RP-HPLC | C18 (Non-endcapped) | Water / MeCN (pH 7.0) | 2.0 - 3.0 (Severe Tailing) | < 1.5 (Co-elution) | 20 - 30 min |
| Optimized RP-HPLC | C18 (Fully end-capped) | Water / MeCN (pH < 3.0) | 1.0 - 1.3 (Symmetrical) | 1.5 - 2.0 | 15 - 20 min |
| Normal Phase (Flash) | Silica Gel | Hexane / EtOAc + 0.1% TEA | 1.2 - 1.5 | ~ 1.0 | 30 - 45 min |
| SFC | 2-Ethylpyridine | CO₂ / MeOH + NH₄OAc | 1.0 - 1.1 | > 2.5 | 3 - 5 min |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. acdlabs.com [acdlabs.com]
- 4. HPLC Method for Analysis of Doxazosin Mesylate in Tablets | SIELC Technologies [sielc.com]
- 5. Separation of Quinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SFC – Dr. Maisch [dr-maisch.com]
- 8. jasco-global.com [jasco-global.com]
Technical Support Center: Scaling Up the Synthesis of 7-(Benzyloxy)-6-methoxyquinazoline
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 7-(Benzyloxy)-6-methoxyquinazoline and its subsequent chlorinated intermediate, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. These molecules are critical precursors in the development of several kinase inhibitors, including Vandetanib and Gefitinib.[1] This document provides practical, field-tested insights into overcoming common challenges, optimizing reaction conditions, and addressing issues related to scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable starting material for this synthesis? A1: The most frequently cited and cost-effective starting material is methyl 4-hydroxy-3-methoxybenzoate, which is derived from vanillic acid.[1][2] This starting point allows for a straightforward five-step synthesis involving benzylation, nitration, reduction, cyclization, and chlorination to reach the key intermediate, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.[3]
Q2: Why is the initial benzylation of the hydroxyl group a critical step? A2: The benzylation serves as a crucial protecting group strategy. The benzyl group protects the phenolic hydroxyl from the harsh, oxidative conditions of the subsequent nitration step. Without this protection, the aromatic ring would be susceptible to unwanted side reactions and degradation, leading to a complex mixture of products and significantly lower yields.
Q3: Which steps are most likely to present challenges during scale-up? A3: The nitration and chlorination steps are typically the most challenging to scale. Nitration is highly exothermic, and improper heat management on a larger scale can lead to runaway reactions and the formation of over-nitrated or degraded byproducts.[4] Chlorination with reagents like thionyl chloride or phosphorus oxychloride requires careful handling and quenching on a large scale to ensure safety and prevent product hydrolysis during work-up.[4][5]
Q4: What are the best practices for monitoring reaction progress? A4: Thin-Layer Chromatography (TLC) is indispensable for routine monitoring of each synthetic step. For more complex reaction mixtures or when tracking minor impurities during scale-up, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended to ensure the complete consumption of starting materials and to identify potential side products.[6]
Synthetic Workflow and Key Transformations
The synthesis is a linear, multi-step process. Understanding the function of each step is key to effective troubleshooting.
Caption: A common five-step synthetic route to 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis, their root causes, and actionable solutions.
Problem 1: Low Yield or Incomplete Reaction
A drop in yield is a frequent challenge that can often be traced back to suboptimal reaction conditions or reagent quality.[6]
| Synthetic Step | Potential Cause | Recommended Solution & Scientific Rationale |
| 1. Benzylation | Incomplete reaction due to insufficient reactivity. | Add catalytic potassium iodide (KI): KI facilitates a Finkelstein reaction, converting benzyl chloride to the more reactive benzyl iodide in situ, which accelerates the rate of O-alkylation. Ensure anhydrous conditions: Water can hydrolyze benzyl chloride and reduce the efficacy of the base (K₂CO₃). Use anhydrous solvents like acetone or DMF. |
| 2. Nitration | Degradation of starting material due to excessive heat. | Maintain strict temperature control (0-5 °C): The nitration of activated aromatic rings is highly exothermic. Add the nitrating agent slowly while vigorously stirring and monitoring the internal temperature to prevent thermal decomposition and the formation of unwanted regioisomers.[7] |
| 3. Reduction | Inefficient reduction of the nitro group. | Use activated iron powder with acetic acid: When using Fe/AcOH, heating the initial iron-acid slurry helps to activate the metal surface before adding the nitro compound, ensuring a more robust and complete reduction. If using catalytic hydrogenation, ensure the Pd/C catalyst is not poisoned and the system is free of leaks. |
| 4. Cyclization | Reversible reaction or insufficient temperature. | Use excess formamide and ensure high temperature: The cyclization to the quinazolinone often requires high temperatures (e.g., 160-190 °C) to drive the reaction forward by removing water.[7] Using formamide as both the reagent and solvent ensures a high concentration of the cyclizing agent. |
| 5. Chlorination | Hydrolysis of the product during work-up. | Perform a careful quench: Pour the reaction mixture slowly into an ice-water slurry with vigorous stirring. This rapidly neutralizes the excess thionyl chloride and precipitates the product before significant hydrolysis to the starting quinazolinone can occur.[2] |
Problem 2: Impurity Formation and Purification Challenges
The formation of side products complicates purification and reduces overall yield.[8]
| Observed Impurity | Probable Source | Mitigation Strategy |
| Starting material present in product | Incomplete reaction. | Increase reaction time, re-optimize temperature, or check reagent stoichiometry. Monitor closely with TLC or HPLC to confirm full conversion before proceeding with work-up.[6] |
| Di-nitrated species | Nitration conditions are too harsh. | Lower the reaction temperature and reduce the concentration or equivalents of the nitrating agent. Ensure efficient stirring to avoid localized "hot spots" where over-reaction can occur. |
| Quinazolinone in final chlorinated product | Incomplete chlorination or hydrolysis during work-up. | Ensure sufficient excess of the chlorinating agent (SOCl₂) and allow adequate reflux time. During work-up, maintain a low temperature and quickly filter the precipitated product. Washing with cold water or a dilute bicarbonate solution can remove acidic impurities. |
| Persistent colored impurities | Degradation products from any of the high-temperature steps. | Consider purification of intermediates. A charcoal treatment or recrystallization of the crude product before the final step can often remove color-forming impurities that are difficult to eliminate later.[8] |
Problem 3: Scale-Up Issues
Transitioning from bench-scale to pilot or manufacturing scale introduces new variables.[4][9]
Caption: A logical workflow for diagnosing the root cause of low product yield.
Challenge: Decreased Yield and Purity at a Larger Scale
-
Root Cause 1: Inefficient Heat Transfer. Lab-scale reactions in a round-bottom flask have a high surface-area-to-volume ratio, allowing for efficient heating and cooling. In a large reactor, this ratio decreases dramatically. Exothermic reactions (like nitration) can develop localized hot spots, while endothermic steps or refluxing may not reach the required internal temperature uniformly.[4]
-
Solution: Use a jacketed reactor with a reliable temperature control unit. Monitor the internal reaction temperature, not just the jacket temperature. For highly exothermic steps, consider a semi-batch process where one reagent is added slowly and controllably to manage the heat output.[4]
-
-
Root Cause 2: Inadequate Mixing. What appears as a homogenous solution on a small scale can have poor mixing in a large vessel, leading to concentration gradients. This can result in incomplete reactions and increased side product formation.
-
Solution: Optimize the stirrer type (e.g., anchor, turbine) and agitation speed for the viscosity and volume of the reaction mass. Ensure there are no "dead zones" in the reactor where material is not being properly mixed.
-
-
Root Cause 3: Changes in Physical Form. A product that crystallizes easily from a solvent on a small scale may "oil out" or form an unmanageable slurry in a large batch, complicating isolation and purification.
-
Solution: Conduct a thorough solvent screen for recrystallization at the target scale. Determine the solubility curve of the product in the chosen solvent to optimize yield and purity during crystallization.[4]
-
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and are intended for experienced laboratory personnel.[1][2]
Protocol 1: Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one (6)
This protocol outlines the first four steps starting from methyl 4-hydroxy-3-methoxybenzoate.
-
Step 1: Methyl 4-(benzyloxy)-3-methoxybenzoate (3):
-
To a solution of methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).
-
Heat the mixture to reflux and add benzyl chloride (1.2 eq) dropwise.
-
Maintain reflux and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product is often pure enough for the next step or can be purified by recrystallization from ethanol.
-
-
Step 2: Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (4):
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add the benzoate (3) from the previous step in portions, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
-
Step 3: Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (5):
-
Prepare a slurry of iron powder (5.0 eq) in a mixture of ethanol and water. Add a small amount of acetic acid or ammonium chloride to initiate the reduction.
-
Heat the slurry to ~80 °C and add the nitro compound (4) in portions.
-
Stir at reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol and extract the product into an organic solvent like ethyl acetate. Wash the organic layer, dry over sodium sulfate, and concentrate to yield the amine.
-
-
Step 4: 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one (6):
-
Combine the amine (5) with an excess of formamide.
-
Heat the mixture to 180-190 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product often crystallizes upon cooling.
-
Add water or ethanol to the mixture, stir, and collect the solid product by filtration. Wash with water and then a small amount of cold ethanol and dry.
-
Protocol 2: Synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (1)
-
Chlorination:
-
Suspend the quinazolinone (6) (1.0 eq) in an excess of thionyl chloride (SOCl₂) (10-20 vol eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.1 eq).
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 3-5 hours, until a clear solution is formed and TLC indicates complete conversion.
-
Cool the reaction mixture to room temperature and remove the excess SOCl₂ under reduced pressure.
-
Carefully add the resulting residue to a vigorously stirred mixture of ice and water.
-
The product will precipitate. Filter the solid, wash with ample cold water, and dry thoroughly under vacuum to yield the final product.
-
References
- Kumar, N., et al. (2014). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Journal of Chemical and Pharmaceutical Research, 6(7), 1937-1942.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
Semantic Scholar. (2014). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Retrieved from [Link]
- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.
- Zhang, H., et al. (2015). Synthesis and Cytotoxic Activity of 6-Modified Gefitinib Derivatives. Chinese Journal of Organic Chemistry.
- Google Patents. (2006). CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use.
-
Frontiers in Chemistry. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
-
Atlantis Press. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Retrieved from [Link]
-
MDPI. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Retrieved from [Link]
-
Atlantis Press. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline Min Wang. Retrieved from [Link]
-
PMC. (2017). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
Avicenna Journal of Medical Biotechnology. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Retrieved from [Link]
-
Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | Atlantis Press [atlantis-press.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Monitoring reaction progress of quinazoline synthesis with TLC
An Application Scientist's Guide to Monitoring Quinazoline Synthesis with Thin-Layer Chromatography (TLC)
Welcome to the technical support center for monitoring quinazoline synthesis using Thin-Layer Chromatography (TLC). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you master this essential analytical technique. Quinazoline and its derivatives are cornerstone structures in medicinal chemistry, and precise reaction monitoring is critical for optimizing yields, minimizing impurities, and accelerating drug development timelines.[1][2] This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter at the bench.
Part 1: Essential Experimental Protocols
This section provides the fundamental, step-by-step workflow for using TLC to track your quinazoline synthesis. Mastering this core protocol is the first step toward effective troubleshooting and data interpretation.
Question: What is the standard procedure for preparing and running a TLC to monitor my reaction?
Answer:
Following a systematic protocol is crucial for obtaining reproducible results.[3] The process can be broken down into four key stages: preparation, spotting, development, and visualization.
-
Preparation of the TLC Plate and Chamber:
-
Gently use a pencil to draw a light "origin" line approximately 1-1.5 cm from the bottom of a silica gel TLC plate.[4][5] Never use a pen, as the ink components can chromatograph along with your sample.[6]
-
Mark small, evenly spaced tick marks on the origin line for each sample you will spot.
-
Prepare the developing chamber by pouring your chosen mobile phase to a depth of about 0.5 cm. Crucially, this level must be below your origin line.[6]
-
Place a piece of filter paper inside the chamber, allowing it to become saturated with the mobile phase. This ensures the chamber atmosphere is saturated with solvent vapors, which prevents uneven solvent evaporation from the plate surface and leads to better, more reproducible separation.[5][7] Seal the chamber and let it equilibrate for at least 5-10 minutes.[8]
-
-
Sample Preparation and Spotting:
-
Prepare dilute solutions (typically 1%) of your starting material(s) and a sample taken from your reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.[4][9]
-
Using a capillary tube or micropipette, carefully spot each sample onto its designated tick mark on the origin line.
-
The spots should be small and concentrated, ideally 1-2 mm in diameter.[7] To achieve this, apply a small amount and let the solvent fully evaporate before reapplying to the same spot if needed.[6]
-
It is best practice to spot the starting material(s) in one lane, the reaction mixture in another, and a "co-spot" (a spot containing both starting material and the reaction mixture) in a third lane.[4] This co-spot is essential for confirming the identity of the starting material spot within the reaction mixture.
-
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the plate is standing upright and not touching the filter paper.
-
Seal the chamber and allow the mobile phase to travel up the plate via capillary action.[9] Do not disturb the chamber during this process.
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[4]
-
-
Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the separated spots. Since quinazolines are aromatic, the primary method is a UV lamp.[10] Spots will appear dark against the fluorescent green background of the plate under short-wave UV light (254 nm).[11]
-
Gently circle the visible spots with a pencil.
-
If spots are not visible under UV light, use a secondary visualization technique such as an iodine chamber or a chemical stain.[4][11]
-
Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane, and a new spot corresponding to the product is prominent.[4][12]
-
Part 2: Troubleshooting Guide
Even with a solid protocol, issues can arise. This section tackles the most common problems encountered during TLC analysis of quinazoline reactions.
dot
Caption: A decision tree for troubleshooting common TLC issues.
Question: My spots are elongated streaks or "tailing" instead of being round. Why is this happening and how can I fix it?
Answer:
This is one of the most common TLC issues. There are two primary causes:
-
Sample Overloading: You have spotted too much material on the origin.[4][6][8] The stationary phase (silica gel) has a finite number of binding sites. When these are saturated, the excess compound travels up the plate improperly, causing a streak.
-
Solution: Dilute your sample solution and/or apply a smaller amount to the plate. The ideal starting spot should be very small and faint.[7]
-
-
Strong Analyte-Stationary Phase Interaction: This is common if your quinazoline derivative is particularly acidic or basic. Silica gel is slightly acidic due to surface silanol (Si-OH) groups.[8][13] Basic compounds (like many nitrogen-containing heterocycles) can interact very strongly with these acidic sites, causing them to "stick" and tail.
-
Solution: Neutralize the active sites by modifying your mobile phase. For basic compounds, add a small amount of a base like triethylamine (Et3N, ~0.1-0.5%).[7][13] For acidic compounds, add a small amount of acetic acid (AcOH, ~0.5-1%).[4][13] This modifier will preferentially bind to the active sites on the silica, allowing your compound to travel up the plate more cleanly.
-
Question: My spot didn't move from the origin line (Rf ≈ 0). What does this mean?
Answer:
An Rf value of zero indicates that your compound has a very strong affinity for the stationary phase and is not soluble enough in the mobile phase to be moved up the plate.[4]
-
Cause: The mobile phase is not polar enough.
-
Solution: Increase the polarity of your mobile phase.[4] For example, if you are using a 90:10 mixture of Hexane:Ethyl Acetate, try changing to 70:30 or 50:50. This increases the eluting power of the solvent and will move more polar compounds up the plate.[4][7]
Question: My spot moved with the solvent front (Rf ≈ 1). What should I do?
Answer:
An Rf value near one means your compound has a very low affinity for the stationary phase and is highly soluble in the mobile phase.[4]
-
Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of your mobile phase.[4] For instance, if you are using 50:50 Hexane:Ethyl Acetate, try 80:20 or 90:10. This will allow the polar silica gel to interact more strongly with your compound, slowing its movement up the plate.
Question: I've developed my plate, but I can't see any spots under the UV lamp. What went wrong?
Answer:
There are a few possibilities for invisible spots:
-
Low Concentration: The amount of compound spotted was too low to be detected.[4][6]
-
Solution: Prepare a more concentrated sample solution or apply the sample multiple times to the same spot on the origin (allowing the solvent to dry completely between applications).[6]
-
-
Compound is Not UV-Active: While most quinazolines have extended π-systems and are UV-active, it's possible your specific derivative does not absorb UV light at 254 nm.[4][10]
-
Solution: Use a chemical visualization method. An iodine chamber is a good general-purpose choice, as iodine forms colored complexes with many organic compounds.[4][11] Alternatively, a potassium permanganate (KMnO4) stain is excellent for visualizing compounds that can be oxidized, which will appear as yellow-brown spots on a purple background.[4][14]
-
-
Spot Washed Away: If the origin line was drawn too low and was submerged in the solvent pool at the bottom of the chamber, your sample will dissolve into the solvent pool instead of traveling up the plate.[6]
-
Solution: Ensure your origin line is always above the level of the mobile phase in the developing chamber.
-
Part 3: Advanced FAQs for Quinazoline Synthesis
This section addresses more nuanced questions that arise when dealing with the specific chemistry of quinazolines.
Question: How do I choose the best starting mobile phase for my quinazoline derivative?
Answer:
Selecting the right mobile phase is key to achieving good separation.[15] The goal is to have the Rf values of your key components fall between 0.2 and 0.8 for reliable analysis.[8]
-
Start with a Standard System: For compounds of intermediate polarity, a mixture of ethyl acetate (polar) and hexanes (non-polar) is an excellent starting point.[7][16] Begin with a ratio like 70:30 Hexane:EtOAc and adjust as needed based on the initial result. For more polar quinazolines, a mixture of dichloromethane (DCM) and methanol (MeOH) is a good alternative.[7]
-
Consider the Polarity: Look at the functional groups on your quinazoline. If it has many polar groups (e.g., -OH, -NH2, -COOH), it will be more polar and require a more polar mobile phase (higher percentage of ethyl acetate or methanol). If it is substituted with non-polar groups (e.g., alkyl chains, phenyl groups), it will be less polar and require a less polar mobile phase (higher percentage of hexanes or DCM).
-
Systematic Optimization: The best approach is empirical. Run a few TLCs with different solvent ratios to find the optimal system that gives the best separation between your starting material, intermediates, and the final product.
| Compound Polarity | Recommended Starting Mobile Phase | Rationale |
| Non-Polar to Moderately Polar | 20-50% Ethyl Acetate in Hexanes | A versatile system that provides good resolution for a wide range of organic compounds.[16][17] |
| Polar | 5-10% Methanol in Dichloromethane | Methanol is a highly polar solvent capable of eluting compounds that bind strongly to silica.[7] |
| Very Polar / Basic | 5% (10% NH4OH in MeOH) in DCM | The ammonia helps to deprotonate acidic sites on the silica, preventing streaking of very basic compounds.[7] |
| Very Polar / Acidic | 5-10% Methanol in DCM + 1% Acetic Acid | The acetic acid outcompetes the acidic analyte for binding sites on the silica, improving spot shape.[13] |
Question: My TLC shows multiple spots in the reaction lane. How do I know what they are?
Answer:
Multiple spots are common and can indicate several things:[18]
-
Unreacted Starting Materials: This is the most common reason. To confirm, compare the Rf values of the spots in your reaction lane to the pure starting material lanes. The use of a co-spot lane makes this identification definitive. If starting material is still present, the reaction is incomplete.[12]
-
Intermediates: In a multi-step synthesis, you may see spots corresponding to stable intermediates.
-
Side Products: Unwanted side reactions can produce impurities with different polarities, which will appear as extra spots.[18] For example, in some quinazoline syntheses, quinazolinone byproducts can form.[18][19]
-
Degradation: If the reaction conditions are too harsh, your starting materials or product may be degrading, leading to multiple spots.[19]
dot
Caption: General workflow for monitoring a quinazoline synthesis with TLC.
References
- BenchChem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS.
- BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
- IJFMR. (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents.
- Journal of Synthetic Chemistry. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles.
- BenchChem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- BenchChem. (n.d.). Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis.
- University of California, Los Angeles. (n.d.). TLC Visualization Methods.
- MDPI. (2025). Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives.
- Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
-
PMC. (n.d.). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[4][16][19]Triazolo[4,3-c]. Retrieved from
- OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube.
- Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4).
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- University of Colorado Boulder. (n.d.). Stains for Developing TLC Plates.
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- BenchChem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
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- SOP: THIN LAYER CHROMATOGRAPHY. (n.d.).
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A Comparative Guide to the ¹H and ¹³C NMR Analysis of 7-(Benzyloxy)-6-methoxyquinazoline and its Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the quinazoline scaffold is a cornerstone, forming the core of numerous therapeutic agents, including several targeted cancer therapies. The precise structural elucidation of novel quinazoline derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 7-(Benzyloxy)-6-methoxyquinazoline, a key intermediate in the synthesis of various bioactive molecules. To provide a richer context and a deeper understanding, we will compare its spectral features with those of Gefitinib, a well-established epidermal growth factor receptor (EGFR) inhibitor that shares the quinazoline core.
The Quinazoline Core: A Privileged Scaffold
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms allow for a multitude of interactions with biological targets. This has led to the development of a wide range of drugs with diverse therapeutic applications, from anticancer to antimicrobial agents. The substitution pattern on the quinazoline core dictates the molecule's biological activity, making the unambiguous determination of substituent positions crucial.
¹H and ¹³C NMR Analysis of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one is expected to exhibit distinct signals corresponding to the protons of the quinazoline core, the methoxy group, and the benzyloxy group. The analysis is based on established chemical shift principles and data from structurally similar compounds[1][2].
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-5 | ~7.5 | s | - | This proton is a singlet due to the absence of adjacent protons. Its downfield shift is attributed to the anisotropic effect of the adjacent benzene ring. |
| H-8 | ~7.2 | s | - | Similar to H-5, this proton appears as a singlet. It is generally found at a slightly upfield position compared to H-5. |
| H-2 | ~8.1 | s | - | The proton at the 2-position of the quinazoline ring is typically a sharp singlet and is significantly deshielded due to the two adjacent nitrogen atoms. |
| OCH₃ | ~3.9 | s | - | The three protons of the methoxy group will appear as a sharp singlet in the aliphatic region. |
| OCH₂Ph | ~5.2 | s | - | The two benzylic protons will give rise to a singlet, shifted downfield due to the adjacent oxygen atom. |
| Phenyl-H | ~7.3-7.5 | m | - | The five protons of the benzyl group's phenyl ring will appear as a complex multiplet in the aromatic region. |
| NH | ~12.0 | br s | - | The N-H proton of the quinazolinone ring is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding and its acidic nature. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of similar quinazolinone structures[1][2].
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4 | ~165 | The carbonyl carbon is significantly deshielded and appears at a characteristic downfield position. |
| C-2 | ~150 | This carbon, situated between two nitrogen atoms, is also highly deshielded. |
| C-8a | ~148 | A quaternary carbon in the quinazoline ring system. |
| C-7 | ~153 | This carbon is attached to the electron-donating benzyloxy group, leading to a downfield shift. |
| C-6 | ~145 | Attached to the methoxy group, this carbon is also shifted downfield. |
| C-5 | ~108 | This carbon is expected to be at a relatively upfield position in the aromatic region. |
| C-8 | ~115 | Similar to C-5, this carbon is also relatively shielded. |
| C-4a | ~120 | A quaternary carbon in the quinazoline ring system. |
| OCH₃ | ~56 | The carbon of the methoxy group appears in the aliphatic region. |
| OCH₂Ph | ~71 | The benzylic carbon is shifted downfield due to the attached oxygen. |
| Phenyl-C (ipso) | ~136 | The carbon of the phenyl ring attached to the benzylic group. |
| Phenyl-C (o, m, p) | ~127-129 | The remaining carbons of the phenyl ring. |
Comparative Analysis: 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one vs. Gefitinib
To contextualize the spectral data of our target compound, we will compare it with Gefitinib (Iressa®) , a well-characterized anticancer drug that also features a 6,7-disubstituted quinazoline core. This comparison will highlight how different substituents at the 4-position and on the aniline moiety influence the NMR spectra.
Gefitinib's structure is: 4-(3'-Chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline.
¹H NMR Spectral Data Comparison
| Proton Assignment | 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one (Predicted) | Gefitinib (Experimental, DMSO-d₆)[3] | Key Differences and Rationale |
| H-5 | ~7.5 (s) | 7.23 (s) | The upfield shift in Gefitinib is likely due to the electronic effects of the anilino substituent at C-4. |
| H-8 | ~7.2 (s) | 8.49 (s) | The significant downfield shift of H-8 in Gefitinib is a result of the anisotropic effect of the anilino ring and the different electronic environment at C-4. |
| H-2 | ~8.1 (s) | 8.69 (s) | Both protons are singlets and downfield due to the adjacent nitrogens. The slight difference is attributable to the overall electronic changes in the quinazoline ring. |
| OCH₃ (at C-6) | ~3.9 (s) | 3.94 (s) | The chemical shifts are very similar, as expected for a methoxy group at the 6-position in a similar ring system. |
| Substituent at C-7 | ~5.2 (s, OCH₂Ph) | 4.21 (t, OCH₂), 2.15 (m, CH₂), 3.58 (t, CH₂N), 2.45 (t, N(CH₂)₂) | The complex multiplet pattern for the morpholinopropoxy chain in Gefitinib contrasts with the simple singlet of the benzyloxy group. |
| NH | ~12.0 (br s) | 9.51 (s) | The N-H proton in the quinazolinone is more acidic and deshielded than the anilino N-H in Gefitinib. |
¹³C NMR Spectral Data Comparison
| Carbon Assignment | 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one (Predicted) | Gefitinib (Experimental, DMSO-d₆) | Key Differences and Rationale |
| C-4 | ~165 (C=O) | 157.0 (C-N) | The most significant difference lies at C-4. The carbonyl carbon in the quinazolinone is much further downfield than the carbon bearing the anilino group in Gefitinib. |
| C-2 | ~150 | 152.9 | The chemical shifts are comparable, reflecting the similar electronic environment of being positioned between two nitrogen atoms. |
| C-7 | ~153 | 154.0 | Both carbons are attached to an oxygen and show similar downfield shifts. |
| C-6 | ~145 | 146.9 | Both carbons are attached to an oxygen and have similar chemical shifts. |
| C-5 | ~108 | 108.9 | The chemical shifts are very close, indicating a similar electronic environment for this carbon in both molecules. |
| C-8 | ~115 | 108.1 | The C-8 in Gefitinib is more shielded compared to the predicted value for the quinazolinone, likely due to the influence of the substituent at C-4. |
Experimental Protocols
To ensure the acquisition of high-quality NMR data for quinazoline derivatives, the following experimental protocols are recommended.
Sample Preparation for NMR Analysis
A standardized and reproducible sample preparation workflow is critical for obtaining high-quality and comparable NMR data.
Caption: Standardized workflow for NMR sample preparation.
Step-by-Step Protocol:
-
Weighing: Accurately weigh approximately 5-10 mg of the quinazoline derivative using an analytical balance.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for quinazoline derivatives due to its high dissolving power. CDCl₃ can also be used if the compound is soluble.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the sample vial. Vortex and/or sonicate briefly to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Analysis: Insert the NMR tube into the spinner and place it in the NMR spectrometer.
NMR Data Acquisition
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
Caption: General workflow for NMR data acquisition and processing.
¹H NMR Acquisition Parameters (400 MHz):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16-20 ppm.
¹³C NMR Acquisition Parameters (100 MHz):
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240-250 ppm.
Conclusion
The detailed analysis of ¹H and ¹³C NMR spectra is indispensable for the structural characterization of novel quinazoline derivatives. By understanding the expected chemical shifts and coupling patterns, and by comparing the spectra with those of well-known analogs like Gefitinib, researchers can confidently elucidate the structures of their synthesized compounds. The protocols provided in this guide offer a standardized approach to sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data, which is fundamental for advancing drug discovery and development efforts centered on the versatile quinazoline scaffold.
References
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ResearchGate. (n.d.). ¹H NMR spectra of gefitinib in DMSO-d₆. Retrieved from [Link][3]
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MDPI. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved from [Link]
- Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
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Al-Omar, M. A., & El-Azab, A. S. (2020). Erlotinib. Profiles of Drug Substances, Excipients, and Related Methodology, 45, 93–117. [Link]
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Supporting Information for: Copper-Catalyzed Oxidative Functionalization of Benzylic C–H Bonds with Quinazoline 3-Oxides. (n.d.). Retrieved from [Link]
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Mass spectrometry analysis of 7-(Benzyloxy)-6-methoxyquinazoline
An Objective Guide to the Mass Spectrometry Analysis of 7-(Benzyloxy)-6-methoxyquinazoline
Introduction
7-(Benzyloxy)-6-methoxyquinazoline serves as a crucial intermediate in the synthesis of several targeted anticancer therapies, most notably as a precursor to Vandetanib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases.[1][2] Given its role in pharmaceutical synthesis, ensuring its structural integrity and purity is paramount. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.
This guide provides an in-depth comparison of mass spectrometry methodologies for the analysis of 7-(Benzyloxy)-6-methoxyquinazoline. We will explore the comparative performance of different ionization sources and mass analyzers, supported by experimental protocols and data. The focus will be on explaining the causality behind instrumental choices to empower researchers in drug discovery and development to select the optimal analytical strategy for their specific needs.
Part 1: A Comparative Analysis of Ionization Techniques
The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization source profoundly impacts the quality of the resulting mass spectrum. For a molecule like 7-(Benzyloxy)-6-methoxyquinazoline, which possesses moderate polarity and basic nitrogen atoms within its quinazoline core, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most viable options.
Expertise & Experience: ESI vs. APCI
Electrospray Ionization (ESI) is a soft ionization technique that transfers pre-existing ions from solution into the gas phase. It is exceptionally well-suited for polar and easily ionizable molecules. The quinazoline ring system contains two nitrogen atoms which are readily protonated in an acidic mobile phase, making ESI in positive ion mode the logical first choice.[3][4][5] This process typically generates a strong protonated molecule ion, [M+H]⁺, with minimal in-source fragmentation, which is ideal for accurate molecular weight determination.
Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar, more volatile compounds. It involves a corona discharge that ionizes the mobile phase, which then transfers a proton to the analyte molecule. While APCI could potentially ionize 7-(Benzyloxy)-6-methoxyquinazoline, it is a more energetic process than ESI and may induce greater in-source fragmentation, complicating the interpretation of the full-scan spectrum.
For this analyte, ESI is the superior technique. It directly leverages the inherent chemical properties of the quinazoline nucleus to produce a strong and stable molecular ion, providing a clear and accurate measurement of the molecular weight.
Data Presentation: Ionization Method Comparison
The following table presents a comparison of expected performance metrics for the analysis of 7-(Benzyloxy)-6-methoxyquinazoline using ESI and APCI.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for Superiority |
| Primary Ion Observed | [M+H]⁺ | [M+H]⁺ | ESI is a softer technique, preserving the molecular ion. |
| Relative Signal Intensity | High | Moderate to Low | The quinazoline nitrogens are ideal for protonation via ESI. |
| In-Source Fragmentation | Minimal | Moderate | ESI's gentle nature minimizes unwanted fragmentation. |
| Adduct Formation | Possible ([M+Na]⁺, [M+K]⁺) | Less Common | A potential complication of ESI, but manageable with pure solvents. |
| Recommended For | MW confirmation, quantification | Less polar analytes | ESI is the standard for molecules of this type.[6][7] |
Experimental Protocol: ESI-MS Analysis
This protocol describes the direct infusion analysis for molecular weight confirmation.
-
Sample Preparation: Prepare a 1 µg/mL solution of 7-(Benzyloxy)-6-methoxyquinazoline in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.[7][8]
-
Instrumentation: Utilize a mass spectrometer equipped with an ESI source, such as a Waters Xevo TQ-S micro or an Agilent 1290 UPLC system coupled to an AB Sciex TripleTOF 5600+.[6][9]
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
ESI Source Parameters (Positive Mode):
-
Capillary Voltage: 3.5 - 4.0 kV
-
Cone Voltage: 20-30 V (low to minimize fragmentation)
-
Source Temperature: 120-150 °C
-
Desolvation Gas (N₂) Flow: 600-800 L/hr
-
Desolvation Temperature: 350-450 °C
-
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.
Visualization: General MS Workflow
Caption: General workflow for LC-MS analysis.
Part 2: A Comparative Guide to Mass Analyzers
Following ionization, the mass analyzer separates the generated ions based on their mass-to-charge ratio (m/z). The choice of analyzer dictates the resolution, mass accuracy, and speed of the analysis. We compare three common types: Quadrupole, Time-of-Flight (TOF), and Orbitrap.
Expertise & Experience: Quadrupole vs. TOF vs. Orbitrap
Quadrupole Mass Analyzers , particularly in a triple quadrupole (QqQ) configuration, are the gold standard for quantitative analysis.[6][10] They operate in a mode called Multiple Reaction Monitoring (MRM), where the first quadrupole selects the precursor ion (e.g., the [M+H]⁺ of our analyte), the second acts as a collision cell to fragment it, and the third selects a specific fragment ion. This process is incredibly specific and sensitive, making it ideal for therapeutic drug monitoring or pharmacokinetic studies of quinazoline-based drugs.[7][11]
Time-of-Flight (TOF) and Orbitrap analyzers are renowned for their high resolution and exceptional mass accuracy.
-
TOF analyzers measure the m/z of an ion by determining the time it takes to travel a fixed distance. They offer very fast scan speeds, making them compatible with rapid chromatography.
-
Orbitrap analyzers trap ions in an electric field and measure the frequencies of their orbital motion, which are related to their m/z. Orbitraps provide the highest resolution and mass accuracy, often below 1 ppm.[12]
For structural confirmation , the high mass accuracy of TOF and Orbitrap instruments is indispensable. It allows for the confident determination of the elemental composition of the parent molecule and its fragments, which is a critical step in identifying unknown impurities or metabolites.[9]
Data Presentation: Mass Analyzer Performance Comparison
| Parameter | Triple Quadrupole (QqQ) | Time-of-Flight (TOF) | Orbitrap |
| Primary Application | Targeted Quantification (MRM) | High-Resolution Screening, Quantification | High-Resolution Structural Elucidation, Quantification |
| Resolution | Low (~1 Da) | High (10,000 - 40,000) | Very High (60,000 - >240,000) |
| Mass Accuracy | ~100-200 ppm | < 5 ppm | < 1-2 ppm |
| Scan Speed | Very Fast (MRM) | Fast | Slower |
| Use Case for Analyte | Quantifying the analyte in a complex matrix (e.g., plasma).[6][11] | Accurate mass measurement for formula confirmation. | Definitive structural elucidation of analyte and impurities.[9] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
This protocol is for obtaining an accurate mass measurement to confirm the elemental composition.
-
Sample Preparation: Prepare a 1 µg/mL solution as described in the ESI protocol. For enhanced mass accuracy, prepare a separate solution of a lock mass calibrant.
-
Instrumentation: Use a high-resolution mass spectrometer such as a Q Exactive Plus Orbitrap or a Waters Synapt G2 Q-TOF.[13]
-
Infusion: Infuse the sample at 5-10 µL/min. If available, use a dual-spray ESI source to introduce the lock mass calibrant simultaneously.
-
ESI Source Parameters: Use settings similar to the previous protocol, optimized for a stable signal.
-
Data Acquisition (Orbitrap):
-
Mode: Positive Ion
-
Resolution: > 70,000
-
Scan Range: m/z 100-500
-
AGC Target: 1e6
-
Lock Mass: Enable and specify the m/z of a known background ion or co-infused standard.
-
-
Data Analysis: Process the spectrum and compare the measured accurate mass of the [M+H]⁺ ion to the theoretical exact mass. The mass error should be less than 5 ppm, and preferably less than 2 ppm.
Part 3: Elucidating Structure with Tandem Mass Spectrometry (MS/MS)
While a full-scan mass spectrum confirms the molecular weight, tandem mass spectrometry (MS/MS) is required to probe the molecular structure. In a typical MS/MS experiment, the parent ion of interest is isolated, fragmented via Collision-Induced Dissociation (CID), and the resulting fragment ions are mass analyzed. The fragmentation pattern serves as a structural fingerprint of the molecule.
Expertise & Experience: Predicting the Fragmentation Pathway
For 7-(Benzyloxy)-6-methoxyquinazoline ([M+H]⁺, theoretical m/z 283.1285 for C₁₆H₁₅N₂O₃⁺ from the quinazolinone), the most probable fragmentation pathways involve the cleavage of the most labile bonds. The ether linkage of the benzyloxy group is a prime candidate for fragmentation.
-
Loss of the Benzyl Group: The most common fragmentation pathway for benzyloxy-substituted compounds is the cleavage of the C-O bond, leading to the loss of a neutral toluene molecule (C₇H₈, 92 Da) or a benzyl radical (C₇H₇•, 91 Da), but more commonly, a tropylium cation (C₇H₇⁺) is observed at m/z 91. This is a highly stable carbocation and often produces the base peak in the spectrum. The corresponding fragment from the parent molecule would be at m/z [M+H - 91]⁺.
-
Formation of the Quinazoline Core Ion: Following the loss of the benzyl group, further fragmentation of the quinazoline ring can occur, though this is less common under standard CID conditions.
Based on the analysis of similar quinazoline-based tyrosine kinase inhibitors like Lapatinib and Gefitinib, key fragmentations occur at the side chains attached to the core.[7][14][15] The loss of the benzyloxy side chain is therefore the most anticipated fragmentation.
Data Presentation: Predicted MS/MS Fragments
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment |
| 283.13 | 192.07 | 91.06 (C₇H₇) | Protonated 7-hydroxy-6-methoxyquinazolin-4-one |
| 283.13 | 91.05 | 192.08 (C₉H₈N₂O₃) | Tropylium Cation (Benzyl Cation) |
Experimental Protocol: Product Ion Scan (MS/MS)
-
Instrumentation: Use a tandem mass spectrometer (e.g., QqQ, Q-TOF, Orbitrap).
-
Sample Infusion: Infuse the sample as previously described.
-
MS1 Settings: In the first stage of mass analysis, set the instrument to isolate the precursor ion of interest (e.g., m/z 283.13). Set an isolation window of ~1 Da.
-
Collision Cell Settings: Introduce a collision gas (e.g., Argon) into the collision cell. Apply a collision energy (e.g., 10-40 eV). This parameter must be optimized to achieve a good balance of precursor ion depletion and fragment ion formation.
-
MS2 Settings: Set the final mass analyzer to scan a range that will include all expected fragments (e.g., m/z 50-300).
-
Data Acquisition: Acquire the product ion spectrum. The resulting spectrum will show all the fragment ions generated from the selected precursor.
Visualization: Proposed Fragmentation Pathway
Caption: Proposed fragmentation of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one.
Conclusion
The mass spectrometric analysis of 7-(Benzyloxy)-6-methoxyquinazoline is a powerful tool for its unambiguous identification and characterization. This guide demonstrates that the selection of an analytical method is critically dependent on the research objective.
-
For routine molecular weight confirmation and purity checks, direct infusion using Electrospray Ionization (ESI) coupled with a standard quadrupole or TOF mass analyzer is efficient and sufficient.
-
For definitive structural confirmation and the identification of unknown impurities, High-Resolution Mass Spectrometry (HRMS) on an Orbitrap or Q-TOF instrument is essential to leverage its high mass accuracy for elemental composition determination.
-
For elucidating the molecular structure and generating a characteristic fingerprint, Tandem Mass Spectrometry (MS/MS) is the required technique.
-
For trace-level quantification in complex biological or pharmaceutical matrices, a Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers unmatched sensitivity and specificity.
By understanding the principles and comparative advantages of these techniques, researchers can confidently develop and validate robust analytical methods for this important pharmaceutical intermediate.
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Quantitative Chemical Proteomics Profiling Differentiates Erlotinib from Gefitinib in EGFR Wild-Type Non–Small Cell Lung Carcinoma Cell Lines. AACR Journals. [Link]
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A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. Waters Corporation. [Link]
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Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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The quantification of erlotinib (OSI-774) and OSI-420 in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
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Determination of Tyrosine Kinase Inhibitors via Capillary Electrophoresis with Tandem Mass Spectrometry and Online Stacking Preconcentration. MDPI. [Link]
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Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. Frontiers. [Link]
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Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. PLOS One. [Link]
-
Development and validation of an HPLC–MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma. Maastricht University. [Link]
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Simultaneous determination of selected tyrosine kinase inhibitors with corticosteroids and antiemetics in rat plasma by solid phase extraction and ultra-performance liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic interaction studies. PubMed. [Link]
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(PDF) Determination of Tyrosine Kinase Inhibitors via Capillary Electrophoresis with Tandem Mass Spectrometry and Online Stacking Preconcentration. ResearchGate. [Link]
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Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs) and Their Application to Therapeutic Drug Monitoring in Adult and Pediatric Populations. PMC. [Link]
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Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]
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Mass fragmentation pattern of adagrasib (A) and Lapatinib-d4 (B). ResearchGate. [Link]
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Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC. [Link]
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Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
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Detection and Identification of Reactive Drug Metabolites Leading to Idiosyncratic Toxicity: Lapatinib as a Case Example. Longdom Publishing. [Link]
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Validated liquid chromatography tandem mass spectrometry for simultaneous quantification of foretinib and lapatinib, and application to metabolic stability investigation. RSC Publishing. [Link]
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SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]
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Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. [Link]
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Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. PMC. [Link]
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Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. PMC. [Link]
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(PDF) Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. ResearchGate. [Link]
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7-(benzyloxy)-6-methoxyquinolin-4-ol. PubChem. [Link]
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6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. ResearchGate. [Link]
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7-(Benzyloxy)-4-chloro-6-methoxyquinoline. PubChem. [Link]
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Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Wiley Online Library. [Link]
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Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. International Journal of Mass Spectrometry. [Link]
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Structure-activity relationship (SAR) of 7-(Benzyloxy)-6-methoxyquinazoline analogs
The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted therapies for oncology, particularly as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][2]. Within this chemical space, 7-(Benzyloxy)-6-methoxyquinazoline serves as both a critical synthetic intermediate and a foundational pharmacophore for exploring structure-activity relationships (SAR)[3][4].
This guide provides an objective, data-driven comparison of 7-(benzyloxy)-6-methoxyquinazoline analogs against standard clinical inhibitors, detailing the mechanistic causality behind specific structural modifications and providing a self-validating experimental framework for their evaluation.
Mechanistic Rationale: Deconstructing the SAR
The biological activity of quinazoline derivatives is intricately linked to how specific functional groups interact with the ATP-binding pocket of target kinases[4]. The 7-(benzyloxy)-6-methoxyquinazoline core presents three primary sites for functionalization, each dictating distinct pharmacokinetic and pharmacodynamic outcomes.
-
The Quinazoline Core & C6-Methoxy Group: The bicyclic quinazoline ring mimics the adenine ring of ATP, anchoring the molecule within the kinase hinge region[4]. The C6-methoxy group is highly conserved across clinical inhibitors (e.g., Gefitinib, Vandetanib) because its oxygen atom acts as a critical hydrogen bond acceptor, specifically interacting with the Lys745 residue in the EGFR active site[1]. Replacing this methoxy group with bulkier moieties typically results in a significant drop in enzymatic activity[1].
-
The C4-Position (Anilino/Urea Linkages): The C4 position dictates target selectivity. Standard small hydrophobic substitutions (e.g., 4-bromo-2-fluoroanilino) drive the molecule deep into the hydrophobic pocket of EGFR[2]. However, extending the C4 position with a biphenyl urea linkage shifts the binding mode, allowing the molecule to interact with the inactive "DFG-out" conformation of VEGFR-2, thereby acting as a potent Type II inhibitor[3][5].
-
The C7-Position (The Benzyloxy Paradox): The C7 position points toward the solvent-exposed region of the kinase pocket. SAR studies reveal that an unmodified, bulky 7-benzyloxy group often causes steric clashes, leading to a significant reduction in EGFR/VEGFR-2 inhibitory activity (IC50 > 10 µM) when paired with standard C4-anilines[1]. Consequently, the benzyloxy group is frequently used as a protecting group; it is deprotected to a hydroxyl group and subsequently alkylated with basic, water-soluble aliphatic amines (such as the 1-methylpiperidin-4-ylmethoxy group in Vandetanib) to improve both binding affinity and cellular permeability[4]. However, if the C4 position is heavily modified (e.g., with a urea linkage), the kinase pocket undergoes a conformational shift that can favorably accommodate the intact C7-benzyloxy group, yielding low-nanomolar VEGFR-2 inhibitors[3].
Caption: Mechanism of action for quinazoline-based RTK inhibitors blocking downstream oncogenic signaling.
Comparative Performance Data
To objectively evaluate the impact of the C7-benzyloxy group, we must compare it against optimized clinical analogs. The table below synthesizes quantitative IC50 data, illustrating the SAR trade-offs between steric bulk, target affinity, and linkage chemistry.
| Compound / Analog | C4 Substitution | C7 Substitution | Primary Target | Enzymatic IC50 | Key SAR Implication |
| Erlotinib (Clinical Ref.) | 3-ethynylanilino | 2-methoxyethoxy | EGFR | 2 - 3 nM | Standard benchmark; C7 ether improves solubility. |
| Vandetanib (Clinical Ref.) | 4-bromo-2-fluoroanilino | 1-methylpiperidin-4-ylmethoxy | VEGFR-2 / EGFR | ~40 nM / ~500 nM | Aliphatic amine at C7 maximizes solvent-front interactions and dual activity. |
| Unmodified Benzyloxy Analog | 4-chloro-2-fluoroanilino | Benzyloxy | EGFR / VEGFR-2 | > 10,000 nM | Bulky C7 benzyloxy causes steric clash with standard C4 anilines[1]. |
| Compound T7 | Biphenyl urea | Benzyloxy | VEGFR-2 | 1.08 nM | Urea linkage at C4 compensates for C7 bulk, locking the DFG-out conformation[3]. |
Data synthesis derived from structural optimization programs targeting the dual ErbB/VEGFR kinase domains[1][3][6].
Experimental Workflow: Self-Validating Kinase Evaluation
To accurately assess the SAR of synthesized 7-(benzyloxy)-6-methoxyquinazoline analogs, a robust, self-validating experimental protocol is required. Relying solely on enzymatic assays is insufficient, as the highly lipophilic benzyloxy group heavily influences cell permeability. Therefore, the workflow must couple an in vitro ATP-consumption assay with an orthogonal in cellulo phosphorylation assay.
Phase 1: In Vitro Kinase Assay (ADP-Glo™)
Causality: The ADP-Glo assay directly measures the generation of ADP from ATP. Because quinazolines are ATP-competitive, this provides a direct, non-radioactive quantification of target engagement.
-
Reagent Preparation: Prepare recombinant EGFR and VEGFR-2 kinase domains in a buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the quinazoline analogs in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to prevent kinase denaturation). Include Erlotinib and Vandetanib as positive controls, and a DMSO-only well as the negative vehicle control.
-
Kinase Reaction: Add the kinase enzyme and incubate with the compounds for 30 minutes at room temperature to allow equilibrium binding. Initiate the reaction by adding ultra-pure ATP (at the predetermined Km for each kinase) and the specific peptide substrate. Incubate for 60 minutes.
-
Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add the Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction.
-
Validation: Measure luminescence. The system is validated if the Z'-factor of the control wells is >0.6 and the IC50 of Erlotinib falls within the 2-5 nM range.
Phase 2: Orthogonal Cellular Validation (Western Blotting)
Causality: Compounds with bulky C7-benzyloxy groups often show potent enzymatic activity (like Compound T7) but may fail in cells due to poor solubility or membrane permeability. Cellular validation ensures the biochemical IC50 translates to physiological efficacy.
-
Cell Culture: Seed HUVEC cells (for VEGFR-2) and A431 cells (for EGFR) in 6-well plates. Starve cells in serum-free media for 24 hours to reduce basal kinase activity.
-
Treatment: Treat cells with the quinazoline analogs at concentrations bracketing the in vitro IC50 (e.g., 0.1x, 1x, 10x, 100x) for 2 hours.
-
Stimulation: Stimulate cells with 50 ng/mL VEGF or EGF for 10 minutes to trigger acute receptor autophosphorylation.
-
Lysis & Detection: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and immunoblot using phospho-specific antibodies (p-EGFR Tyr1068 and p-VEGFR-2 Tyr1175). Normalize against total EGFR/VEGFR-2 and GAPDH.
Caption: Self-validating experimental workflow transitioning from biochemical target engagement to cellular efficacy.
Conclusion
The 7-(benzyloxy)-6-methoxyquinazoline scaffold is a highly versatile pharmacophore. While the C6-methoxy group is strictly required for crucial hydrogen bonding within the kinase hinge region, the C7-benzyloxy group presents a distinct SAR challenge. Due to its steric bulk and hydrophobicity, it generally abrogates activity when paired with standard C4-anilines. However, as demonstrated by novel biphenyl urea derivatives, intelligent extension of the C4 position can alter the kinase binding conformation, transforming the C7-benzyloxy moiety from a steric liability into a stabilizing feature for potent VEGFR-2 inhibition.
References
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- "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)." PMC.
- "Development of Dual Inhibitors Targeting Epidermal Growth Factor Receptor in Cancer Therapy." ACS Publications.
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Comparative Analysis of Biological Activity: 7-(Benzyloxy)-6-methoxyquinazoline versus Gefitinib
A Senior Application Scientist's Guide to Understanding EGFR Inhibition
This guide provides a detailed comparison between the well-established clinical drug, Gefitinib, and the quinazoline chemical scaffold, 7-(Benzyloxy)-6-methoxyquinazoline. Our focus is to dissect their biological activities, mechanisms of action, and the experimental methodologies used to characterize them, offering researchers and drug development professionals a clear perspective on their respective roles in the landscape of cancer therapeutics.
Introduction: A Tale of a Drug and a Scaffold
In the realm of targeted cancer therapy, the quinazoline nucleus is a cornerstone of kinase inhibitor design. This guide examines two molecules sharing this core structure but occupying vastly different positions in the drug development pipeline:
-
Gefitinib (Iressa®): A first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI) that revolutionized the treatment of non-small cell lung cancer (NSCLC) for patients harboring specific activating mutations in the EGFR gene.[1][2] It is a fully characterized, clinically approved therapeutic agent.
-
7-(Benzyloxy)-6-methoxyquinazoline: This molecule is not an established drug but rather a key chemical intermediate.[3][4] It serves as a foundational scaffold for the synthesis of more complex kinase inhibitors, including Vandetanib, a drug targeting both EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[3]
Therefore, this comparison is not of two competing drugs, but of a final, optimized product versus a critical building block. This analysis allows us to appreciate the journey from a chemical scaffold to a potent therapeutic agent and the experimental validation required along the way.
Mechanism of Action: Targeting the Engine of Cell Proliferation
Both compounds derive their potential biological activity from the quinazoline core, which is adept at targeting the ATP-binding pocket of protein kinases.
Gefitinib: A Reversible Competitive Inhibitor
Gefitinib functions as a reversible, competitive inhibitor of the ATP-binding site within the EGFR tyrosine kinase domain.[1][5] In cancer cells with activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation), the receptor is constitutively active, meaning it continuously sends pro-survival signals without the need for a ligand.[1][6] Gefitinib selectively binds to this hyperactive form of EGFR, blocking ATP from binding and thereby preventing receptor autophosphorylation.[2][7] This action effectively shuts down the downstream signaling cascades critical for tumor growth and survival, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][8][9] The result is cell cycle arrest and the induction of apoptosis (programmed cell death).[1][7]
7-(Benzyloxy)-6-methoxyquinazoline: The Foundational Scaffold
As a synthetic precursor, 7-(Benzyloxy)-6-methoxyquinazoline does not have extensively documented biological activity on its own. Its significance lies in providing the core quinazoline structure that, when appropriately substituted, can be directed to the ATP-binding pocket of EGFR. The 6-methoxy and 7-benzyloxy groups are crucial for anchoring and orienting the molecule within the kinase domain, but it lacks the critical 4-anilino side chain that provides the high-affinity interactions seen in Gefitinib.[2] It is best understood as the starting point from which potent and selective inhibitors are built.
Visualizing the EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling cascade and the point of inhibition for quinazoline-based TKIs like Gefitinib.
Caption: EGFR signaling pathway and TKI inhibition point.
Comparative Biological Data
Direct quantitative comparison is limited by the role of 7-(Benzyloxy)-6-methoxyquinazoline as an intermediate. The table below contrasts the well-documented activity of Gefitinib with the profile of its foundational scaffold.
| Feature | Gefitinib | 7-(Benzyloxy)-6-methoxyquinazoline |
| Primary Role | Clinically approved EGFR Tyrosine Kinase Inhibitor (TKI) | Chemical intermediate for synthesis of kinase inhibitors (e.g., Vandetanib)[3] |
| Mechanism | Reversible, ATP-competitive inhibitor of EGFR kinase domain[1][5] | Provides the core quinazoline scaffold for ATP-pocket binding |
| Primary Target | EGFR (especially activating mutants like Exon 19 del, L858R)[6][10] | Not characterized as a direct biological agent; serves as a building block |
| IC₅₀ (EGFR Kinase) | Low nanomolar range, with higher affinity for mutant vs. wild-type EGFR[11] | Data not publicly available; expected to be very low or negligible activity |
| Cellular Activity | Potent anti-proliferative activity in EGFR-mutant cancer cell lines (e.g., PC-9, HCC827)[11] | Not typically evaluated in cellular assays; used in synthetic chemistry protocols |
| Clinical Use | First-line treatment for EGFR-mutated Non-Small Cell Lung Cancer (NSCLC)[1] | None |
Key Experimental Protocols for Inhibitor Characterization
To evaluate a potential EGFR inhibitor derived from a scaffold like 7-(Benzyloxy)-6-methoxyquinazoline and compare it to a standard like Gefitinib, two fundamental experiments are required: a cell viability assay to measure cytotoxic effect and a Western blot to confirm target engagement.
A. In Vitro Cytotoxicity: The MTT/MTS Assay
This colorimetric assay is the workhorse for determining a compound's effect on cell proliferation and viability.
Causality & Principle: The assay relies on the principle that metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce a tetrazolium salt (like yellow MTT) into a purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's inhibitory effect.[14] The result is typically reported as the IC₅₀ value—the concentration of the drug required to inhibit cell growth by 50%.
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A Comparative Guide to the Purity Assessment of Synthetic 7-(Benzyloxy)-6-methoxyquinazoline by High-Performance Liquid Chromatography
Introduction
7-(Benzyloxy)-6-methoxyquinazoline, and its structural analogue 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one, are key intermediates in the synthesis of various pharmacologically active molecules, including tyrosine kinase inhibitors used in oncology.[1][2] The isomeric purity and the impurity profile of such intermediates are critical determinants of the final Active Pharmaceutical Ingredient's (API) quality, safety, and efficacy. Regulatory bodies like the FDA and international guidelines such as those from the International Conference on Harmonisation (ICH) mandate rigorous control over impurities.[3][4]
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 7-(Benzyloxy)-6-methoxyquinazoline. We will explore a primary reversed-phase HPLC (RP-HPLC) method, discuss the rationale behind its parameters, and compare it with alternative chromatographic and analytical techniques. The objective is to equip researchers, analytical chemists, and drug development professionals with the knowledge to develop and select robust, reliable, and efficient methods for quality control.
Understanding the Analyte: Physicochemical Properties
Before developing a separation method, understanding the analyte's properties is paramount.[5][6]
-
Structure: 7-(Benzyloxy)-6-methoxyquinazoline is a heterocyclic aromatic compound. Its structure contains a quinazoline core, a basic nitrogenous system, a methoxy group, and a benzyloxy group.
-
Solubility: The compound is generally soluble in organic solvents like acetonitrile, methanol, and DMSO, which informs the choice of sample diluent.[7]
-
Chromophoric Properties: The presence of the quinazoline ring system and the benzyloxy group confers strong ultraviolet (UV) absorbance, making UV-based detection in HPLC highly effective.[8] Quinazoline derivatives typically exhibit absorbance maxima between 240–300 nm.[8]
-
Potential Impurities: Impurities can originate from the synthetic route, which may involve steps like nitration, reduction, cyclization, and chlorination.[9][10] Potential impurities could include starting materials (e.g., 2-amino-4-(benzyloxy)-5-methoxybenzoate), reagents, or side-products such as isomers or related chlorinated species like 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline.[9][11]
Primary Analytical Method: Reversed-Phase HPLC
Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its versatility, robustness, and compatibility with a wide range of analytes.[12]
Experimental Protocol: RP-HPLC Method
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A C18 (octadecylsilane) stationary phase provides excellent hydrophobic retention for the aromatic quinazoline structure. The specified dimensions offer a good balance between resolution, analysis time, and backpressure.[5]
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: Formic acid acts as a mobile phase modifier. It helps to protonate the basic nitrogen atoms in the quinazoline ring, suppressing silanol interactions with the stationary phase and resulting in improved peak symmetry.[8]
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier in RP-HPLC, providing good elution strength and low viscosity. The presence of formic acid ensures consistency with Mobile Phase A.[7]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Thermostatting the column ensures reproducible retention times by mitigating the effects of ambient temperature fluctuations.[8]
-
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
Rationale: A gradient is crucial for separating impurities that may have a wide range of polarities. It ensures that more retained, non-polar impurities are eluted within a reasonable time while providing good resolution for early-eluting polar impurities.[3]
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 7-(Benzyloxy)-6-methoxyquinazoline sample.
-
Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (the diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis and Interpretation
Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method provides a good estimation for routine quality control. For regulatory filings, the validation of the analytical method according to ICH Q2(R1) guidelines is mandatory to ensure accuracy, precision, specificity, and linearity.[3]
Workflow for HPLC Purity Assessment
Caption: Standard workflow for HPLC purity analysis.
Comparison of Analytical Methods
No single analytical method is perfect for all scenarios. The choice depends on the specific requirements for speed, resolution, sensitivity, and orthogonality.
Alternative HPLC Conditions
Exploring different stationary and mobile phases is a key part of method development to optimize selectivity.
| Parameter | Primary Method (C18) | Alternative 1 (Phenyl-Hexyl) | Alternative 2 (C8) | Rationale for Comparison |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl | Octylsilane (C8) | The Phenyl-Hexyl phase offers alternative selectivity through π-π interactions with the aromatic rings of the analyte and impurities. The C8 phase is less hydrophobic than C18, leading to shorter retention times. |
| Primary Interaction | Hydrophobic | Hydrophobic & π-π | Hydrophobic | Comparing interaction mechanisms can resolve co-eluting peaks. |
| Typical Use Case | General purpose, high retention | Aromatic/unsaturated compounds | Analytes with moderate hydrophobicity | Provides a logical path for method optimization if the primary C18 method fails to resolve critical impurities. |
| Analysis Time | Moderate | Similar to C18 | Shorter | A C8 column can be used to speed up analysis if resolution is adequate. |
Alternative Analytical Technologies
While RP-HPLC is the standard, other techniques offer distinct advantages and can be used as orthogonal methods for a more complete purity picture.
| Technique | Principle | Advantages | Disadvantages | Best For |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Robust, versatile, well-established, highly quantitative.[7] | Moderate analysis time and solvent consumption. | Routine QC, release testing, and stability studies. |
| UPLC® (Ultra-Performance Liquid Chromatography) | Similar to HPLC but uses columns with <2 µm particles, requiring higher pressures. | Faster analysis, higher resolution and sensitivity, less solvent consumption.[13] | Higher initial instrument cost, more susceptible to blockage from dirty samples. | High-throughput screening, complex impurity profiling. |
| SFC (Supercritical Fluid Chromatography) | Uses a supercritical fluid (e.g., CO2) as the primary mobile phase. | Very fast separations, uses less organic solvent (greener), suitable for chiral and achiral separations.[12][13] | Requires specialized equipment, less universally available than HPLC. | Orthogonal purity checks, separation of isomers, and purification. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Measures the nuclear magnetic resonance signal, which is directly proportional to the number of nuclei. | No need for reference standards of impurities, provides structural information, highly accurate.[12] | Lower sensitivity compared to chromatography, not ideal for trace impurity detection (ppm levels). | Absolute purity determination of the main component, structural confirmation. |
Logical Framework for Method Selection
Caption: Decision tree for selecting an appropriate purity assessment method.
Conclusion and Recommendations
The purity assessment of 7-(Benzyloxy)-6-methoxyquinazoline is reliably achieved using a well-developed reversed-phase HPLC method. A C18 column with a formic acid-modified water/acetonitrile gradient provides a robust starting point that is suitable for most quality control applications.[5][8] This method is specific, reproducible, and capable of separating key process-related impurities.
For laboratories requiring higher throughput or enhanced resolution for complex impurity profiles, transitioning to UPLC technology is a logical and efficient upgrade.[13] Furthermore, for comprehensive characterization and as an orthogonal method to confirm purity, Supercritical Fluid Chromatography (SFC) offers a powerful, fast, and green alternative.[12][13]
Ultimately, the choice of method must be fit for purpose and validated according to the relevant regulatory guidelines.[3] A thorough understanding of the analyte's chemistry, coupled with a systematic approach to method development, is the cornerstone of ensuring the quality and safety of pharmaceutical intermediates and the final drug products derived from them.
References
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Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
-
Kou, D., et al. (2010). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Kaczmarek, Ł., et al. (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Analytical Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]
-
Taylor & Francis Online. (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]
-
IJRPR. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]
-
Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. ResearchGate. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Tianming Pharmaceuticals. (n.d.). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]
-
Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]
-
Atlantis Press. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Retrieved from [Link]
-
Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. Retrieved from [Link]
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Comparing synthetic routes for substituted quinazolines
The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib, lapatinib) and exhibiting a broad spectrum of antimicrobial, antiviral, and cytotoxic activities[1]. As the demand for highly functionalized quinazoline derivatives grows, the synthetic methodologies used to construct this bicyclic system have evolved significantly.
This guide provides an objective, data-backed comparison of three distinct synthetic routes for substituted quinazolines: the classical Niementowski synthesis , modern Transition-Metal-Catalyzed annulation , and sustainable Transition-Metal-Free oxidative cyclization . By examining the causality behind these experimental designs, researchers can select the optimal self-validating protocol for their specific scale, substrate scope, and green chemistry requirements.
The Classical Benchmark: Niementowski Synthesis
First reported in 1895, the Niementowski quinazoline synthesis remains a foundational method for constructing 4-oxo-3,4-dihydroquinazolines (quinazolinones)[2]. The reaction relies on the thermal condensation of anthranilic acid derivatives with amides (such as formamide or acetamide)[3].
Mechanistic Causality: The reaction initiates via a nucleophilic acyl substitution. The amino group of anthranilic acid attacks the amide carbonyl to form an N-acylanthranilamide intermediate. Because the amine's nucleophilicity is dampened by the ortho-carboxylic acid, overcoming the activation energy barrier for the subsequent intramolecular cyclodehydration requires extreme thermal conditions (130–200 °C)[3][4].
Fig 1. Mechanism of the classical Niementowski quinazoline synthesis via cyclodehydration.
Experimental Protocol: Thermal Niementowski Synthesis
Self-Validating Rationale: The evolution of water vapor and ammonia gas serves as a visual and olfactory indicator of reaction progress.
-
Reagent Mixing: In a 50 mL round-bottom flask, combine substituted anthranilic acid (10 mmol) and an excess of formamide (30 mmol). Causality: Excess formamide acts as both the reactant and the solvent, driving the equilibrium forward.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 150–170 °C using a sand bath for 4–6 hours.
-
Monitoring: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the highly fluorescent anthranilic acid spot indicates completion.
-
Workup & Precipitation: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Causality: The sudden drop in temperature and shift in solvent polarity forces the hydrophobic quinazolinone to crash out of solution.
-
Purification: Filter the crude precipitate under a vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure product.
The Precision Approach: Transition-Metal-Catalyzed Synthesis
To overcome the harsh conditions and limited substitution patterns of classical methods, transition-metal catalysis (particularly Palladium, Cobalt, and Manganese) has revolutionized quinazoline synthesis[5]. Palladium-catalyzed cross-coupling and annulation allow for the direct synthesis of highly functionalized 2,4-disubstituted quinazolines from aryl halides and amidines[6].
Mechanistic Causality: The catalytic cycle begins with the oxidative addition of the electron-rich Pd(0) species into an aryl-halide bond (e.g., 2-bromobenzaldehyde). A base (like Cs₂CO₃) is critical here; it deprotonates the amidine, facilitating ligand exchange at the Pd(II) center. Subsequent migratory insertion and reductive elimination forge the C-N bonds, releasing the cyclized product and regenerating the Pd(0) catalyst[6].
Experimental Protocol: Pd-Catalyzed Annulation
Self-Validating Rationale: The use of an inert atmosphere prevents the premature oxidation of the Pd(0) active species, ensuring the catalytic cycle remains unbroken.
-
Preparation: In an oven-dried Schlenk tube, add 2-bromobenzaldehyde (1.0 mmol), benzamidine hydrochloride (1.2 mmol), Pd(OAc)₂ (5 mol%), triphenylphosphine (10 mol%), and Cs₂CO₃ (2.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon three times. Causality: Oxygen poisons the Pd(0) catalyst, halting the oxidative addition step.
-
Solvent Addition: Inject anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Seal the tube and heat at 100 °C for 8 hours. The mixture will transition from a pale yellow suspension to a dark, homogenous solution as the active Pd(0) complex forms.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate in vacuo and purify via silica gel column chromatography.
The Sustainable Frontier: Transition-Metal-Free Synthesis
Increasing regulatory scrutiny over heavy metal residues in pharmaceuticals has driven the development of transition-metal-free routes[7]. Molecular iodine (I₂) has emerged as a powerful, non-toxic, and inexpensive catalyst for the oxidative amination of 2-aminobenzylamines with aldehydes[8].
Mechanistic Causality: Iodine acts as a mild, soft Lewis acid to facilitate the initial condensation of the amine and aldehyde into a Schiff base. Following intramolecular cyclization to a tetrahydroquinazoline intermediate, iodine acts as a redox catalyst. A terminal oxidant (like tert-butyl hydroperoxide, TBHP) is employed to continuously re-oxidize the iodide byproduct back to I₂, creating a closed, atom-economical catalytic loop[7].
Fig 2. Iodine-catalyzed transition-metal-free oxidative amination and dehydrogenation pathway.
Experimental Protocol: Iodine-Catalyzed Oxidative Cyclization
Self-Validating Rationale: The color of the reaction mixture directly correlates with the oxidation state of the iodine catalyst, providing real-time visual feedback.
-
Reagent Assembly: In a 25 mL vial, dissolve 2-aminobenzylamine (1.0 mmol) and an aryl aldehyde (1.1 mmol) in DMSO (3 mL).
-
Catalyst & Oxidant: Add molecular iodine (10 mol%) and TBHP (70% in water, 2.0 mmol). Causality: DMSO acts as a highly polar aprotic solvent that stabilizes the ionic intermediates during the dehydrogenation step.
-
Heating: Stir the mixture at 80 °C for 4–6 hours. The solution will maintain a distinct brown/amber hue, indicating the continuous presence of active I₂.
-
Quenching: Cool the mixture and quench with saturated aqueous Na₂S₂O₃ (10 mL). Causality: Sodium thiosulfate reduces any remaining I₂ to colorless, water-soluble iodide, preventing halogenation during workup.
-
Extraction: Extract with dichloromethane (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate for column chromatography.
Quantitative Data & Performance Comparison
To objectively evaluate these methodologies, the following table summarizes the key performance metrics of each synthetic route based on recent literature[3][6][7].
| Metric | Niementowski Synthesis | Pd-Catalyzed Annulation | Metal-Free (I₂-Catalyzed) |
| Typical Yield | 60–85% | 75–96% | 70–90% |
| Temperature | 130–200 °C | 80–120 °C | 80–100 °C |
| Reaction Time | 4–12 hours | 2–8 hours | 4–6 hours |
| Substrate Scope | Limited (Poor for bulky groups) | Excellent (Highly functionalized) | Very Good (Tolerates diverse aldehydes) |
| Catalyst Cost | None (Thermal) | High (Precious metals + Ligands) | Very Low (Bulk Iodine) |
| Environmental Impact | High energy consumption | Heavy metal toxicity/waste | Green, low toxicity, high atom economy |
| Primary Application | Unsubstituted quinazolinones | Complex API discovery synthesis | Scalable, green pharmaceutical manufacturing |
Conclusion
The selection of a quinazoline synthetic route must be dictated by the end goal of the research. The Niementowski synthesis remains a reliable, brute-force method for simple quinazolinones where catalyst cost is a concern. However, for drug discovery programs requiring precise, late-stage functionalization, Transition-Metal-Catalyzed routes offer unparalleled substrate scope and structural control. Finally, as the pharmaceutical industry shifts toward sustainable practices, Transition-Metal-Free methodologies utilizing iodine represent the optimal balance of efficiency, environmental responsibility, and safety, completely bypassing the need for rigorous heavy-metal scavenging during API purification.
References
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Jafari, E., Khajouei, M. R., Hassanzadeh, F., Hakimelahi, G. H., & Khodarahmi, G. A. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences.[Link]
-
Wikipedia Contributors. (2024). Niementowski quinazoline synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Tamatam, R., Kim, S.-H., & Shin, D. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.[Link]
-
Tamatam, R., & Shin, D. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules (MDPI).[Link]
-
Kumar, G., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules (MDPI).[Link]
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- 8. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profiling of Quinazoline-Based Kinase Inhibitors: A Comparative Guide for EGFR/HER2 Targeting
As the landscape of targeted oncology evolves, the quinazoline scaffold remains a cornerstone in the development of epidermal growth factor receptor (EGFR) and HER2 tyrosine kinase inhibitors (TKIs). For drug development professionals and application scientists, selecting the right inhibitor for in vitro benchmarking requires a deep understanding of structural biology, mutation-specific binding kinetics, and the orthogonal assays required to validate them.
This guide provides an objective, data-driven comparison of four benchmark quinazoline-based (and closely related) kinase inhibitors: Gefitinib , Erlotinib , Afatinib , and Lapatinib . It details their mechanistic differences, comparative in vitro efficacy, and the self-validating experimental protocols required to accurately profile them.
Structural Biology & Mechanism of Action
The 4-anilinoquinazoline core is a privileged scaffold that acts as a competitive antagonist for adenosine triphosphate (ATP)[1]. By inserting itself into the highly conserved ATP-binding pocket (the hinge region) of the kinase domain, the quinazoline nitrogen (N1) forms a critical hydrogen bond with the backbone amide of Met793 in EGFR, effectively halting autophosphorylation and downstream signaling[1].
However, the clinical and in vitro efficacy of these inhibitors is heavily dictated by their generation and binding modality:
-
First-Generation (Gefitinib, Erlotinib): Reversible, ATP-competitive inhibitors. They exhibit high potency against wild-type (WT) EGFR and sensitizing mutations (e.g., L858R), but are rendered ineffective by the T790M "gatekeeper" mutation. T790M introduces a bulky methionine residue that causes steric hindrance and increases the receptor's intrinsic affinity for ATP, outcompeting the reversible inhibitors[2].
-
Second-Generation (Afatinib): Irreversible inhibitors. Afatinib features a reactive Michael acceptor (an acrylamide group) that forms a covalent bond with the Cys797 residue in the EGFR ATP pocket[3]. This covalent anchoring allows Afatinib to overcome the ATP-affinity shift caused by the T790M mutation, maintaining low-nanomolar potency[3].
-
Dual-Inhibitors (Lapatinib): A reversible inhibitor that targets both EGFR and HER2 (ErbB2). Unlike Gefitinib, Lapatinib stabilizes the kinase in an inactive (DFG-out-like) conformation, resulting in a slower off-rate and distinct selectivity profiles, particularly in HER2-amplified models[3].
Fig 1: EGFR signaling pathway and quinazoline-mediated ATP-competitive inhibition.
Comparative In Vitro Profiling Data
To accurately benchmark novel compounds, researchers must compare their IC₅₀ values against established quinazolines across a panel of clinically relevant mutations. The data below synthesizes representative in vitro cell-based viability results (e.g., using isogenic MCF-10A or Ba/F3 models) to highlight the mutation-specific selectivity of each agent.
| Inhibitor | Generation | Primary Targets | EGFR WT IC₅₀ (nM) | EGFR L858R IC₅₀ (nM) | EGFR T790M IC₅₀ (nM) | HER2 IC₅₀ (nM) |
| Gefitinib | 1st | EGFR | ~218 | ~45 | >800 | >1000 |
| Erlotinib | 1st | EGFR | ~100 | ~20 | >1000 | >1000 |
| Afatinib | 2nd | EGFR / HER2 | ~10 | ~0.5 | ~10 | ~15 |
| Lapatinib | 1st (Dual) | EGFR / HER2 | ~160 | ~100 | >1000 | ~100 |
Data Synthesis Note: Values represent aggregated cellular viability data from 4[4] and3[3]. Absolute IC₅₀ values will shift based on intracellular ATP concentrations and assay incubation times.
Self-Validating Experimental Protocols
To ensure scientific integrity, profiling kinase inhibitors requires an orthogonal approach. A well-designed screening cascade must isolate the direct biochemical interaction (cell-free) and subsequently validate the phenotypic consequence (cell-based).
Protocol A: Cell-Free Biochemical Kinase Assay (ADP-Glo™)
Objective: To measure the direct catalytic inhibition of the kinase domain, independent of cellular variables like membrane permeability or efflux pumps. Causality & Validation: By measuring the direct byproduct of kinase activity (ADP), this assay provides a self-validating readout of intrinsic compound potency. Testing against both WT and mutant recombinant proteins confirms structural target engagement.
-
Reagent Preparation: Prepare serial dilutions of the quinazoline inhibitors (e.g., 10 µM down to 0.1 nM) in 100% DMSO, then dilute to a 4X working concentration in kinase buffer (ensuring final DMSO concentration remains ≤1% to prevent protein denaturation).
-
Kinase Incubation: Combine the inhibitor with isolated recombinant EGFR (WT, L858R, or T790M/L858R) in a 384-well plate. Crucial Step: Incubate at room temperature for 30–60 minutes before adding ATP. This allows covalent inhibitors like Afatinib sufficient time to form the irreversible bond with Cys797.
-
Reaction Initiation: Add the ATP/Substrate mix to initiate the reaction. Causality: The ATP concentration must be calibrated to the specific Km of each EGFR mutant. Using ATP concentrations at or below the Km ensures that competitive inhibitors (Gefitinib/Erlotinib) are accurately profiled without artificial displacement.
-
Signal Generation: After a 60-minute reaction, add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Follow with the Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction.
-
Data Analysis: Read luminescence. Plot dose-response curves using a 4-parameter non-linear regression to calculate the biochemical IC₅₀.
Protocol B: Isogenic Cell-Based Viability Assay
Objective: To confirm that biochemical kinase inhibition translates to phenotypic cellular efficacy (anti-proliferation/apoptosis). Causality & Validation: Utilizing an isogenic cell background (e.g., MCF-10A or Ba/F3 cells engineered to express specific EGFR variants) ensures that any differential viability is strictly due to the introduced kinase mutation[4]. This eliminates genetic background noise and serves as an internal control against off-target cytotoxicity.
-
Cell Seeding: Seed isogenic MCF-10A cells (Parental, EGFR-WT, EGFR-L858R, and EGFR-T790M) into 96-well plates at an optimized density (e.g., 3,000 cells/well)[4]. Allow 24 hours for adherence.
-
Inhibitor Treatment: Treat cells with a 10-point serial dilution of the inhibitors. Causality: A 72-hour incubation period is required. This duration allows sufficient time for the inhibition of the signaling cascade (PI3K/AKT, MAPK) to downregulate transcription factors, ultimately translating into measurable apoptotic effects.
-
Viability Readout: Add CellTiter-Glo® reagent to lyse cells and measure intracellular ATP. Because intracellular ATP is strictly proportional to the number of metabolically active cells, this provides a highly sensitive, orthogonal readout confirming on-target cellular death.
-
Selectivity Index Calculation: Calculate the ratio of IC₅₀ (WT) / IC₅₀ (Mutant). A high selectivity index indicates a wider therapeutic window.
Fig 2: Orthogonal experimental workflow for the in vitro profiling of kinase inhibitors.
References
-
Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation Source: Spandidos Publications (International Journal of Oncology) URL:[Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications Source: MDPI (International Journal of Molecular Sciences) URL:[Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: PMC / National Institutes of Health URL:[Link]
-
Extracellular Vesicles from EGFR T790M/L858R-mutant Non-small Cell Lung Cancer Promote Cancer Progression Source: Anticancer Research (IIAR Journals) URL:[Link]
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular Vesicles from EGFR T790M/L858R-mutant Non-small Cell Lung Cancer Promote Cancer Progression | Anticancer Research [ar.iiarjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Cross-Reactivity of 7-(Benzyloxy)-6-methoxyquinazoline Derivatives
In the landscape of modern oncology, the quinazoline scaffold has emerged as a cornerstone in the design of targeted kinase inhibitors.[1][2] Its rigid, bicyclic structure provides an ideal framework for ATP-competitive inhibition, leading to the development of several FDA-approved drugs targeting key drivers of tumorigenesis, such as the Epidermal Growth Factor Receptor (EGFR).[1][3][4] Among the myriad of quinazoline analogs, derivatives featuring a 7-(benzyloxy)-6-methoxy substitution pattern have garnered significant interest. This guide offers an in-depth, objective comparison of the cross-reactivity profiles of these derivatives, providing researchers, scientists, and drug development professionals with supporting experimental data and field-proven insights into their selectivity and potential off-target effects.
While a comprehensive, head-to-head kinase panel screening for a complete series of 7-(benzyloxy)-6-methoxyquinazoline derivatives is not publicly available, this guide synthesizes data from various studies on structurally related compounds to present an illustrative and comparative analysis. We will use Vandetanib, a clinically approved multi-kinase inhibitor featuring this core scaffold, as a primary case study to understand the inherent polypharmacology of this chemical class.
The Double-Edged Sword: Kinase Inhibitor Selectivity
The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity.[5] While highly selective inhibitors can minimize off-target side effects, a degree of "controlled" polypharmacology, or cross-reactivity, can be advantageous, disrupting multiple oncogenic signaling pathways simultaneously.[6][7] The 7-(benzyloxy)-6-methoxyquinazoline scaffold exemplifies this duality. Its derivatives have shown potent activity against primary targets like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR), but also engage with a range of other kinases.[6][7] Understanding this cross-reactivity is paramount for predicting both therapeutic efficacy and potential toxicities.
Comparative Kinase Inhibition Profiles
To illustrate the cross-reactivity landscape of the 7-(benzyloxy)-6-methoxyquinazoline scaffold, the following table compiles representative half-maximal inhibitory concentration (IC50) values. It is important to note that these values are drawn from multiple sources and are presented for comparative purposes. Assay conditions can vary between studies, influencing absolute IC50 values. The data presented here is for a hypothetical derivative representative of the class, with Vandetanib's known profile as a reference.
| Kinase Target | Representative Derivative IC50 (nM) | Vandetanib IC50 (nM) | Primary/Off-Target | Associated Signaling Pathway |
| EGFR | 5 | 40 | Primary | Proliferation, Survival (RAS-RAF-MEK-ERK, PI3K-AKT) |
| VEGFR-2 (KDR) | 10 | 30 | Primary | Angiogenesis, Vascular Permeability |
| RET | 25 | 100 | Primary/Off-Target | Proliferation, Differentiation |
| VEGFR-3 | 50 | 60 | Off-Target | Lymphangiogenesis |
| PDGFRβ | 200 | 1100 | Off-Target | Cell Growth, Migration |
| c-KIT | 500 | >10000 | Off-Target | Cell Survival, Proliferation |
| FGFR1 | >1000 | >10000 | Off-Target | Proliferation, Differentiation |
| Src | 800 | 120 | Off-Target | Cell Growth, Motility, Adhesion |
Data compiled and synthesized from multiple sources for illustrative purposes.[6][8]
This comparative data highlights that while derivatives of this scaffold potently inhibit EGFR and VEGFR-2, there is significant cross-reactivity with other receptor tyrosine kinases like RET and VEGFR-3. The degree of off-target engagement can be modulated by substitutions at other positions on the quinazoline ring, offering a pathway for medicinal chemists to fine-tune selectivity.[9]
Causality of Cross-Reactivity: A Structural Perspective
The cross-reactivity of quinazoline derivatives stems from the conserved nature of the ATP-binding pocket across the human kinome. The quinazoline core acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. Selectivity is then largely dictated by the interactions of substituents, such as the 7-benzyloxy group, with more variable regions of the ATP pocket. Kinases with similar amino acid residues in these regions are more likely to be inhibited by the same compound.
Experimental Protocols for Assessing Cross-Reactivity
The determination of a compound's kinase selectivity profile is a critical step in drug development. Below are detailed, step-by-step methodologies for two widely-used, robust assays for quantifying kinase inhibition.
Protocol 1: LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a high-throughput method for measuring inhibitor binding to the ATP pocket of a kinase.
Assay Principle:
The assay relies on the displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by a test compound. The kinase is labeled with a europium (Eu) anti-tag antibody. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[10][11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.[11]
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in 1X Kinase Buffer A to achieve a 4X final assay concentration. A known inhibitor like Staurosporine should be used as a positive control.
-
Prepare a 2X kinase/Eu-antibody mixture in 1X Kinase Buffer A. The final concentration of kinase and antibody should be optimized for each kinase target.
-
Prepare a 4X tracer solution in 1X Kinase Buffer A at its predetermined optimal concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the 4X test compound or control to the appropriate wells.[11]
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.[11]
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.[11]
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: ADP-Glo™ Kinase Assay
This is a universal, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Assay Principle:
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial kinase activity.[12][13]
Step-by-Step Methodology:
-
Kinase Reaction:
-
Prepare serial dilutions of the test compound in the appropriate kinase reaction buffer.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of a solution containing the kinase and its specific substrate.
-
Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Km for the specific kinase).
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]
-
Incubate at room temperature for 40 minutes.[12]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction.[12]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To fully appreciate the implications of the cross-reactivity of 7-(benzyloxy)-6-methoxyquinazoline derivatives, it is essential to visualize the cellular signaling pathways they modulate and the workflows used to assess their activity.
Signaling Pathway: EGFR and VEGFR Inhibition
The diagram below illustrates the central roles of EGFR and VEGFR in cancer cell signaling and how quinazoline-based inhibitors can block these pathways.
Caption: EGFR and VEGFR signaling pathways and their inhibition.
Experimental Workflow: Kinase Selectivity Profiling
The following diagram outlines the logical flow of experiments to determine the cross-reactivity profile of a novel quinazoline derivative.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Concluding Remarks for the Practicing Scientist
The 7-(benzyloxy)-6-methoxyquinazoline scaffold represents a privileged and versatile platform for the development of potent kinase inhibitors. While demonstrating strong efficacy against primary targets like EGFR and VEGFR, researchers must remain cognizant of the inherent potential for cross-reactivity. A thorough understanding of a compound's selectivity profile, generated through robust and quantitative experimental methodologies such as those detailed in this guide, is not merely an academic exercise. It is a critical component of translational research, informing lead optimization, predicting potential clinical toxicities, and ultimately, paving the way for the development of safer and more effective targeted therapies. The provided data and protocols serve as a foundational resource for scientists dedicated to advancing the field of kinase inhibitor drug discovery.
References
- LanthaScreen® Eu Kinase Binding Assay for LCK Overview. (n.d.). Thermo Fisher Scientific.
- LanthaScreen® Eu Kinase Binding Assay for PLK4. (n.d.). Thermo Fisher Scientific.
- LanthaScreen® Kinase Activity Assays. (n.d.). Thermo Fisher Scientific - US.
- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. (n.d.).
- ADP Glo Protocol. (n.d.).
- ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.).
- Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (2022). Journal of Medicinal Chemistry.
- LanthaScreen™ Eu Kinase Binding Assay for VRK2. (n.d.). Thermo Fisher Scientific.
- QS S Assist KINASE_ADP-GloTM Kit. (n.d.). Carna Biosciences.
- A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold. (n.d.). Benchchem.
- LanthaScreen TR-FRET Kinase Assays. (n.d.). Thermo Fisher Scientific - US.
- Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). Journal of Medicinal Chemistry.
- Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (2024). Frontiers in Pharmacology.
- ADP-Glo™ Lipid Kinase Assay Technical Manual. (n.d.).
- Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations. (2021). Journal of Biomolecular Structure and Dynamics.
-
Kinase profiling according to chemical scaffold. The profiles of the FMS kinase inhibitor[3] and quinazoline derivative 7d (10 μM) are shown. (n.d.). ResearchGate.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).
- A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development. (n.d.). Benchchem.
- Safety and activity of vandetanib in combination with everolimus in patients with advanced solid tumors: a phase I study. (2016).
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. (2025). RSC Advances.
- Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. (2015).
- Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases. (2023). European Journal of Medicinal Chemistry.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2025). Molecules.
- 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one | Biochemical Reagent. (n.d.). MedChemExpress.
- Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. (n.d.). Benchchem.
- Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy. (2007).
- Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile. (2025). RSC Advances.
- 7-Methoxyquinazoline-4,6-diamine|CAS 1363151-64-7. (n.d.). Benchchem.
- Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. (2016). ACS Medicinal Chemistry Letters.
- Vandetanib – Knowledge and References. (n.d.). Taylor & Francis.
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
- What is the mechanism of Vandetanib? (2024).
- Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer. (2011). The Oncologist.
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Structural Confirmation and Analytical Differentiation of 7-(Benzyloxy)-6-methoxyquinazoline: A Comparative Guide to Spectral Methodologies
Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Analytical Comparison & Methodology Guide
Executive Summary
The compound 7-(Benzyloxy)-6-methoxyquinazoline (often utilized as its 4-one or 4-chloro derivative) is a critical synthetic intermediate in the development of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Tyrosine Kinase Inhibitors (TKIs), such as Gefitinib and Vandetanib[1].
During its synthesis from vanillic acid or isovanillic acid derivatives, the primary analytical challenge is differentiating the target molecule from its positional isomer, 6-(Benzyloxy)-7-methoxyquinazoline . Because these isomers possess identical molecular weights and highly similar functional groups, standard analytical techniques often yield ambiguous results. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of various spectral methodologies (LC-MS, IR, and NMR) and provide self-validating protocols to definitively confirm regiochemistry.
Comparative Evaluation of Spectral Methodologies
LC-MS and IR: Necessary but Insufficient
-
High-Resolution Mass Spectrometry (LC-MS/ESI+): LC-MS is excellent for confirming the exact mass of the intermediate (e.g., [M+H]+=283.10 for the 4-quinazolinone derivative). However, because the 6-methoxy and 7-methoxy isomers share identical elemental compositions and nearly indistinguishable collision-induced dissociation (CID) fragmentation pathways, MS alone fails to differentiate the isomers.
-
Infrared (IR) Spectroscopy: IR confirms the presence of key functional groups. Both isomers exhibit a strong C=O stretch at ~1670 cm⁻¹ (for the 4-one derivative), a C=N stretch at ~1610 cm⁻¹, and characteristic ether C−O bands[2]. While IR validates the quinazoline core, it lacks the spatial resolution required to determine the exact positions of the benzyloxy and methoxy substituents.
NMR Spectroscopy: The Regiochemical Gold Standard
Nuclear Magnetic Resonance (NMR) is the only standalone technique capable of resolving this regiochemical ambiguity. By comparing the 1H and 13C chemical shifts of the isolated aromatic protons on the quinazoline ring (H-5 and H-8), analysts can confidently assign the structure[2]. Furthermore, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) acts as the ultimate tie-breaker by mapping through-space proton interactions.
Fig 1: Analytical decision tree utilizing LC-MS and 2D NMR to definitively assign regiochemistry.
Quantitative Data Comparison
The following tables summarize the empirical NMR data used to differentiate the 4-quinazolinone derivatives of the two isomers. Data is acquired at 500 MHz in DMSO- d6 [2].
Table 1: 1H NMR Chemical Shift Comparison
| Proton Assignment | 7-(Benzyloxy)-6-methoxy | 6-(Benzyloxy)-7-methoxy | Diagnostic Difference |
| −OCH3 (Singlet) | δ 3.95 (3H) | δ 3.97 (3H) | Negligible |
| −OCH2Ph (Singlet) | δ 5.29 (2H) | δ 5.24 (2H) | Δδ 0.05 ppm |
| H-8 (Quinazoline) | δ 7.24 (s, 1H) | δ 7.18 (s, 1H) | H-8 is slightly more shielded in the 6-benzyloxy isomer |
| H-5 (Quinazoline) | δ 7.49 (s, 1H)* | δ 7.54 (s, 1H) | Key Marker: Δδ 0.05 ppm |
| H-2 (Quinazoline) | δ 8.01 (s, 1H) | δ 7.98 (s, 1H) | Negligible |
*Note: In the 7-benzyloxy isomer, the H-5 singlet often overlaps with the meta/para protons of the benzyl group, appearing as a multiplet integrating to 3H.
Table 2: 13C NMR Chemical Shift Comparison
| Carbon Assignment | 7-(Benzyloxy)-6-methoxy | 6-(Benzyloxy)-7-methoxy |
| Methoxy Carbon ( −OCH3 ) | δ 55.7 | δ 56.0 |
| Benzylic Carbon ( −OCH2− ) | δ 70.0 | δ 69.9 |
| C-5 / C-8 (Aromatic CH) | δ 105.1, 109.3 | δ 106.5, 108.2 |
| Carbonyl (C=O) | δ 160.1 | δ 160.0 |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
High-Resolution LC-MS/ESI Workflow
-
Sample Preparation: Dissolve 1.0 mg of the quinazoline intermediate in 1 mL of LC-MS grade methanol. Dilute 1:100 in 50% acetonitrile/water containing 0.1% formic acid.
-
System Equilibration & Blank: Flush the C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) with mobile phase A (0.1% FA in water) and B (0.1% FA in acetonitrile). Self-Validation Step: Run a blank injection of the diluent prior to the sample to establish baseline noise and prove the absence of column carryover.
-
Acquisition: Inject 2 µL. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode scanning from m/z 100 to 800.
-
Causality & Rationale: Why add Formic Acid? The acidic modifier forces the basic nitrogen atoms of the quinazoline ring into a protonated state. This drastically increases ionization efficiency, ensuring a robust [M+H]+ signal.
1D and 2D NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v Tetramethylsilane (TMS). Self-Validation Step: The TMS acts as an internal standard, locking the chemical shift calibration exactly at δ 0.00 ppm to prevent solvent-drift errors.
-
Temperature Equilibration: Insert the NMR tube into a 500 MHz spectrometer. Equilibrate the probe temperature to 298 K for exactly 5 minutes.
-
Acquisition: Acquire standard 1H (16 scans) and 13C (1024 scans) spectra.
-
2D NOESY Acquisition: Set the mixing time ( d8 ) to 500 ms. Acquire the 2D spectrum.
-
Causality & Rationale: Why use a 500 ms mixing time? This specific duration is calibrated to allow dipole-dipole cross-relaxation between protons situated within a 5 Å radius. In 7-(Benzyloxy)-6-methoxyquinazoline , the spatial proximity of the 6-methoxy protons to the H-5 quinazoline proton generates a definitive cross-peak. This interaction is physically impossible for the 6-benzyloxy-7-methoxy isomer, thereby breaking the analytical degeneracy and proving the structure.
Biological Context: Why Regiochemistry Matters
The precise placement of the methoxy and benzyloxy groups is not merely an academic exercise; it strictly dictates the binding affinity of the final Active Pharmaceutical Ingredient (API) within the ATP-binding pocket of target kinases[1].
Fig 2: Mechanism of action for quinazoline-derived TKIs targeting EGFR/VEGFR signaling pathways.
If the 6-benzyloxy-7-methoxy isomer is carried forward through the synthetic route, the resulting API will exhibit a drastically altered steric profile. This misalignment prevents the critical hydrogen bonding and hydrophobic interactions required to competitively inhibit ATP binding in EGFR/VEGFR, rendering the synthesized drug biologically inert.
References
-
Kundu, S. K., Mahindaratne, M. P. D., Quintero, M. V., Bao, A., & Negrete, G. R. "One-pot reductive cyclization to antitumor quinazoline precursors." ARKIVOC, 2008 (ii) 33-42.[Link]
- Barker, A. J. "Quinazoline derivatives and pharmaceutical compositions containing them.
-
Al-Omar, M. A., et al. "Synthesis and Analgesic Activity of Some New Pyrazoles and Triazoles Bearing a 6,8-Dibromo-2-methylquinazoline Moiety." Molecules, 2010, 15(12), 8562-8581.[Link]
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7-(Benzyloxy)-6-methoxyquinazoline proper disposal procedures
Operational Protocol and Disposal Guide: 7-(Benzyloxy)-6-methoxyquinazoline
Executive Summary 7-(Benzyloxy)-6-methoxyquinazoline is a highly valuable chemical intermediate primarily utilized in the synthesis of epidermal growth factor receptor (EGFR) inhibitors, such as Erlotinib and Gefitinib. While critical to oncology drug development, its physicochemical properties demand rigorous safety, handling, and disposal protocols. This guide provides laboratory professionals with a self-validating, step-by-step operational plan grounded in authoritative environmental and occupational safety standards.
Physicochemical Profiling & Hazard Causality
To handle a chemical safely, one must first understand the mechanistic causality behind its hazards. 7-(Benzyloxy)-6-methoxyquinazoline consists of a nitrogenous quinazoline core substituted with lipophilic benzyloxy and methoxy groups.
-
Permeability Hazard: The lipophilic nature of the benzyloxy group significantly enhances the molecule's ability to cross biological membranes. If this compound is dissolved in carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) during in vitro assays, the solvent acts as a permeation enhancer. This can rapidly transport the hazardous compound through standard nitrile gloves and human skin, causing systemic exposure rather than just surface irritation[1].
-
Inhalation & Dust Hazard: Supplied as a fine white to off-white powder, the chemical poses a severe inhalation risk. Fine powders can easily aerosolize during weighing or transfer, leading to respiratory tract irritation and, in bulk quantities, potential combustible dust hazards[2].
Quantitative Chemical Data
Table 1: Physicochemical Properties of 7-(Benzyloxy)-6-methoxyquinazoline
| Property | Value / Description |
| Chemical Name | 7-(Benzyloxy)-6-methoxyquinazoline |
| Molecular Formula | C16H14N2O2 |
| Molecular Weight | 266.30 g/mol |
| Physical State | Solid (White to off-white powder) |
| Solubility | Soluble in DMSO, DMF; Insoluble in water |
| Primary Hazards | Skin/Eye Irritant, Respiratory Tract Irritant |
Standard Operating Procedure (SOP): Handling & Spill Mitigation
A robust laboratory protocol must be a self-validating system, ensuring that every step confirms the success and safety of the previous one.
Pre-Operation Engineering Controls: Handling must occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent powder aerosolization. Per the, operators must wear double-layered nitrile gloves, safety goggles, and a fluid-resistant lab coat[1]. If handling bulk powders outside a hood is unavoidable, an N95 or P100 respirator is strictly required under OSHA 29 CFR 1910.134[1].
Step-by-Step Spill Response Protocol: In the event of a powder spill, execute the following steps adapted from the[3]:
-
Isolate and Ventilate: Immediately restrict access to the spill area. If the spill occurs outside a fume hood, increase room exhaust ventilation but avoid creating direct drafts that could further aerosolize the fine powder[3].
-
Containment (No Dry Sweeping): Causality: Dry sweeping generates airborne particulates, heavily exacerbating inhalation risks[4]. Instead, gently cover the powder with damp absorbent pads (using water or a 70% ethanol solution) to suppress dust formation.
-
Collection: Use a non-sparking scoop to transfer the damp mass into a wide-mouth, sealable hazardous waste container[5].
-
Decontamination & Self-Validation: Wipe the affected area with a solvent known to dissolve the compound (e.g., methanol or ethanol), followed by a standard detergent and water wash[5].
-
Self-Validation Step: Because the quinazoline core often exhibits fluorescence under ultraviolet light, use a handheld UV lamp (365 nm) to inspect the spill area after cleaning. The complete absence of fluorescence visually validates that decontamination was successful.
-
Waste Segregation & Disposal Logistics
Because 7-(Benzyloxy)-6-methoxyquinazoline is an active pharmaceutical intermediate, its disposal is strictly regulated. The (intentional disposal down drains) of hazardous waste pharmaceuticals and their intermediates[6].
Step-by-Step Disposal Procedure:
-
Solid Waste Segregation: Place all contaminated PPE, empty chemical vials, and spill cleanup materials into a designated, puncture-proof container labeled "Non-Halogenated Organic Solid Waste."
-
Liquid Waste Segregation:
-
Assay Solutions (DMSO/DMF): Route strictly to "Non-Halogenated Organic Liquid Waste."
-
Synthesis Solutions (Dichloromethane/Chloroform): If the compound was utilized in a synthetic step involving halogenated solvents, the entire mixture must be routed to "Halogenated Organic Liquid Waste." Causality: Mixing halogenated and non-halogenated waste can cause incompatible exothermic reactions and requires different incineration temperatures to prevent the formation of toxic dioxins.
-
-
Final Destruction (High-Temperature Incineration): The compound must be disposed of via a licensed hazardous waste contractor utilizing high-temperature incineration[7]. Causality: Incineration prevents environmental persistence and aquatic toxicity. Furthermore, high-temperature combustion (>1000°C) is required to completely break down the nitrogen-rich quinazoline ring into harmless nitrogen gas (N₂), carbon dioxide (CO₂), and water vapor, while industrial scrubbers capture any trace nitrogen oxides (NOx) generated during the process.
Disposal & Spill Response Workflow
Workflow for the segregation and disposal of 7-(Benzyloxy)-6-methoxyquinazoline waste streams.
References
-
Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). URL:[Link]
-
Guide for Chemical Spill Response. American Chemical Society (ACS). URL:[Link]
-
Working with Chemicals - Prudent Practices in the Laboratory (OSHA PPE Standards). National Institutes of Health (NIH) / National Center for Biotechnology Information. URL:[Link]
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
